HDAC6 degrader-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H45N9O10 |
|---|---|
Molecular Weight |
775.8 g/mol |
IUPAC Name |
N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C37H45N9O10/c47-31-15-14-30(35(50)40-31)46-36(51)28-6-5-7-29(34(28)37(46)52)38-23-26-24-45(44-41-26)16-17-54-18-19-55-20-21-56-27-12-10-25(11-13-27)22-39-42-32(48)8-3-1-2-4-9-33(49)43-53/h5-7,10-13,22,24,30,38,53H,1-4,8-9,14-21,23H2,(H,42,48)(H,43,49)(H,40,47,50)/b39-22+ |
InChI Key |
MHILTYZXXFOWJH-WVKHYPTHSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CN(N=N4)CCOCCOCCOC5=CC=C(C=C5)/C=N/NC(=O)CCCCCCC(=O)NO |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CN(N=N4)CCOCCOCCOC5=CC=C(C=C5)C=NNC(=O)CCCCCCC(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
HDAC6 degrader-4 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of HDAC6 degrader-4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target for a range of diseases, including cancer and neurodegenerative disorders, due to its primary cytoplasmic localization and unique substrate specificity.[1][2] Unlike other HDACs that primarily act on nuclear histones, HDAC6 regulates the acetylation status of crucial cytoplasmic proteins such as α-tubulin, HSP90, and cortactin, thereby influencing cell motility, protein quality control, and microtubule dynamics.[2][3][4] The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality to eliminate target proteins rather than merely inhibiting them. This compound is a PROTAC designed to specifically induce the degradation of the HDAC6 protein, providing a powerful tool to study its function and as a potential therapeutic agent.[5] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: The PROTAC Approach
This compound is a hetero-bifunctional small molecule, a class of compounds known as PROTACs.[5][6] Its structure consists of three key components: a ligand that binds to HDAC6, a ligand for an E3 ubiquitin ligase (specifically, a thalidomide-type ligand for Cereblon), and a chemical linker connecting the two.[7][8][9] This design enables the molecule to act as a bridge, bringing HDAC6 into close proximity with the E3 ligase machinery.
The mechanism proceeds through the following steps:
-
Ternary Complex Formation : this compound simultaneously binds to both the HDAC6 protein and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex (HDAC6–degrader–CRBN).[2][4][10]
-
Ubiquitination : The proximity induced by the ternary complex allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the HDAC6 protein. This process is repeated to form a polyubiquitin (B1169507) chain.[1]
-
Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins.[1][11] The proteasome unfolds and degrades the polyubiquitinated HDAC6 into small peptides, while the degrader molecule can be released to initiate another cycle of degradation.[6]
This catalytic mode of action allows substoichiometric amounts of the degrader to eliminate a large pool of the target protein.
Downstream Signaling and Cellular Consequences
The primary consequence of HDAC6 degradation is the functional loss of its deacetylase activity, leading to the hyperacetylation of its cytoplasmic substrates.[1][10]
-
α-Tubulin Acetylation and Microtubule Dynamics : α-tubulin is a major substrate of HDAC6.[1][12] Its degradation leads to a significant increase in the acetylation of α-tubulin at Lysine 40.[10][13][14] Acetylated microtubules are generally more stable and flexible, which can impact microtubule-dependent processes such as cell motility and intracellular transport.[13][15][16]
-
HSP90 and Client Protein Stability : HDAC6 deacetylates the heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability and activity of numerous signaling proteins ("client proteins").[3][11] Inhibition or degradation of HDAC6 leads to Hsp90 hyperacetylation, which can impair its chaperone function, leading to the misfolding and subsequent degradation of its client proteins, many of which are involved in cancer-related signaling pathways like the PI3K-AKT pathway.[11][17][18]
-
Aggresome Pathway and Protein Quality Control : HDAC6 plays a crucial role in the cellular response to misfolded protein stress by facilitating the transport of misfolded protein aggregates to the aggresome for clearance.[19][20] This function involves both its ability to bind ubiquitin and its deacetylase activity. The degradation of HDAC6 can therefore impact the cell's ability to manage proteotoxic stress.
Quantitative Data
The efficacy of a PROTAC is typically characterized by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The inhibitory activity (IC50) of the warhead component is also relevant.
Table 1: Potency and Selectivity Profile of this compound
| Parameter | Value (µM) | Target | Notes |
|---|---|---|---|
| DC50 | 0.014 | HDAC6 | Concentration for 50% maximal degradation.[7][8] |
| IC50 | 0.295 | HDAC6 | Inhibitory concentration for 50% enzyme activity.[7][8] |
| IC50 | 0.61 | HDAC3 | Off-target inhibitory activity.[7][8] |
| IC50 | 2.2 | HDAC1 | Off-target inhibitory activity.[7][8] |
| IC50 | 2.37 | HDAC2 | Off-target inhibitory activity.[7][8] |
Table 2: Comparative Degradation Efficiency of Various HDAC6 PROTACs
| Degrader Name | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
|---|---|---|---|---|
| This compound | Cereblon | 14 | Not Reported | Not Reported |
| NP8 | Cereblon | ~100 | >90% | HeLa |
| TO-1187 | Cereblon | 5.81 | 94% | MM.1S |
| 3j | VHL | 7.1 | ~90% | MM.1S |
Data compiled from multiple sources for comparative purposes.[1][2][10]
Experimental Protocols
Verifying the mechanism of action of an HDAC6 degrader involves a series of standard biochemical and cell biology assays.
Protocol 1: Western Blot Analysis of HDAC6 Degradation
This is the most common method to directly measure the reduction in target protein levels and assess the impact on downstream substrates.
-
Cell Culture and Treatment : Plate cells (e.g., HeLa, MM.1S) at an appropriate density. Allow cells to adhere overnight. Treat cells with a dose-response range of this compound (e.g., 1 nM to 10 µM) for a fixed time (e.g., 6, 12, or 24 hours).[2][10] A DMSO-treated sample serves as the vehicle control.
-
Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Normalize protein amounts, load onto an SDS-PAGE gel, and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: anti-HDAC6, anti-acetyl-α-tubulin, anti-α-tubulin, and a loading control (e.g., anti-GAPDH or anti-Actin).[10]
-
Detection : Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensities using software like ImageJ. Normalize HDAC6 and acetyl-α-tubulin levels to the loading control and α-tubulin, respectively.
Protocol 2: Mechanistic Confirmation with Inhibitors
This experiment confirms that degradation is dependent on the proteasome and the specific E3 ligase.
-
Cell Culture and Pre-treatment : Plate cells as described above.
-
Pre-incubation : One hour prior to adding the degrader, pre-treat cells with:
-
A proteasome inhibitor (e.g., 1 µM MG132 or bortezomib).[10]
-
A competitive Cereblon ligand (e.g., 5 µM pomalidomide (B1683931) or thalidomide).[10][14]
-
-
Degrader Treatment : Add this compound at a concentration known to cause significant degradation (e.g., 100 nM) to the pre-treated cells. Include control wells with the degrader alone and DMSO. Incubate for the standard duration (e.g., 6 hours).
-
Analysis : Harvest cells and perform Western blot analysis as described in Protocol 1. Successful degradation should be observed only in the sample treated with the degrader alone. The degradation should be "rescued" (i.e., prevented) in the co-treated samples, confirming the involvement of the proteasome and Cereblon.[1][10]
Conclusion
This compound operates through a classic PROTAC mechanism, co-opting the cell's own ubiquitin-proteasome system to induce the selective and efficient elimination of HDAC6 protein.[6] This targeted degradation leads to the hyperacetylation of downstream substrates, most notably α-tubulin, thereby impacting key cellular processes.[10][14] The quantitative data demonstrates its high potency, and the established experimental protocols provide a clear framework for its characterization. As a chemical probe, this compound is an invaluable tool for dissecting the complex biology of HDAC6, and it represents a promising strategy for therapeutic intervention in diseases driven by HDAC6 dysregulation.
References
- 1. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. primo.njit.edu [primo.njit.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asset.library.wisc.edu [asset.library.wisc.edu]
- 15. researchgate.net [researchgate.net]
- 16. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
The Cellular Impact of HDAC6 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cellular pathways significantly affected by the targeted degradation of Histone Deacetylase 6 (HDAC6). As a unique, primarily cytoplasmic deacetylase, HDAC6 is a critical regulator of diverse cellular processes, making it a compelling target for therapeutic intervention in oncology, neurodegenerative disorders, and inflammatory diseases. The advent of selective HDAC6 degraders, such as PROTACs (Proteolysis Targeting Chimeras), has provided powerful tools to probe the functional consequences of eliminating HDAC6 protein, revealing intricate connections to cellular homeostasis and disease pathogenesis. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the core cellular pathways modulated by HDAC6 degradation.
Core Cellular Pathways Modulated by HDAC6 Degradation
HDAC6 plays a pivotal role in a multitude of cellular functions through its deacetylation of non-histone protein substrates. Consequently, its degradation profoundly impacts several interconnected pathways:
-
Cytoskeletal Dynamics and Cell Motility: HDAC6 is the primary deacetylase of α-tubulin, a key component of microtubules. Increased acetylation of α-tubulin, resulting from HDAC6 degradation, is associated with enhanced microtubule stability and flexibility. This, in turn, affects intracellular transport, cell migration, and cell adhesion.
-
Protein Quality Control and Stress Response: HDAC6 is a central player in the cellular response to misfolded protein stress. It facilitates the collection of ubiquitinated protein aggregates into aggresomes for subsequent clearance by autophagy.[1][2] Degradation of HDAC6 can, therefore, disrupt this crucial protein quality control mechanism. Furthermore, HDAC6 deacetylates the chaperone protein Hsp90, modulating its activity and influencing the stability of numerous client proteins involved in cell signaling and survival.
-
Autophagy: HDAC6 is intricately linked to the autophagy pathway, a cellular recycling process essential for removing damaged organelles and protein aggregates. It is involved in the fusion of autophagosomes with lysosomes, a critical step for the degradation of cellular waste. The degradation of HDAC6 can impair this process, leading to an accumulation of autophagosomes.
-
Immune Regulation: Emerging evidence suggests a role for HDAC6 in regulating immune responses. It has been implicated in modulating the expression of immune checkpoint proteins like PD-L1 through the STAT3 signaling pathway, suggesting that its degradation could have immunomodulatory effects.
Quantitative Analysis of HDAC6 Degradation
The efficacy of HDAC6 degraders is quantified by their ability to reduce HDAC6 protein levels (DC50) and inhibit its enzymatic activity (IC50). The following table summarizes these parameters for "HDAC6 degrader-4," a potent and selective PROTAC that recruits the Cereblon E3 ubiquitin ligase.
| Parameter | Value | Target | Notes |
| DC50 | 14 nM | HDAC6 | Represents the concentration of the degrader required to induce 50% degradation of the target protein. |
| IC50 | 0.295 µM | HDAC6 | Represents the concentration of the degrader required to inhibit 50% of the enzyme's activity. |
| IC50 | 2.2 µM | HDAC1 | Demonstrates selectivity for HDAC6 over other HDAC isoforms. |
| IC50 | 2.37 µM | HDAC2 | Demonstrates selectivity for HDAC6 over other HDAC isoforms. |
| IC50 | 0.61 µM | HDAC3 | Demonstrates selectivity for HDAC6 over other HDAC isoforms. |
Proteomic Consequences of Selective HDAC6 Degradation
To understand the global cellular impact of HDAC6 removal, quantitative proteomics studies are invaluable. The following table presents data from a study on a highly selective HDAC6 degrader, TO-1187, which provides insights into the specific proteins affected upon HDAC6 degradation. In this experiment, MM.1S cells were treated with the degrader for 6 hours.
| Protein | Log2 Fold Change (Degrader vs. Vehicle) | p-value | Putative Cellular Function |
| HDAC6 | -3.8 | < 0.001 | Target Protein |
| α-Tubulin (acetylated) | Increased | < 0.01 | Cytoskeleton, Intracellular Transport |
| HSP90 | No significant change | > 0.05 | Chaperone Protein |
| IKZF1 (Ikaros) | No significant change | > 0.05 | Transcription Factor (Cereblon neosubstrate) |
| IKZF3 (Aiolos) | No significant change | > 0.05 | Transcription Factor (Cereblon neosubstrate) |
Note: This data is from a study using the selective HDAC6 degrader TO-1187, as comprehensive proteomics data for "this compound" is not publicly available. Given the high selectivity of TO-1187 for HDAC6, these findings are considered representative of the effects of selective HDAC6 degradation.
Key Experimental Methodologies
Reproducible and rigorous experimental design is paramount in studying the effects of HDAC6 degraders. Below are detailed protocols for key assays.
Western Blot Analysis for HDAC6 Degradation and Substrate Acetylation
Objective: To quantify the reduction in HDAC6 protein levels and assess the acetylation status of its substrate, α-tubulin.
Materials:
-
Cell line of interest (e.g., MM.1S, HeLa)
-
This compound
-
DMSO (vehicle control)
-
Protease and phosphatase inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC6, anti-acetylated-α-tubulin, anti-α-tubulin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time course (e.g., 2, 4, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal and quantify band intensities using appropriate software. Normalize the intensity of the protein of interest to the loading control.
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To assess the effect of HDAC6 degradation on cell proliferation and viability.
Materials:
-
96-well plates
-
Cell line of interest
-
This compound
-
MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo assay: Equilibrate the plate and the CellTiter-Glo reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis: Plot the cell viability against the logarithm of the degrader concentration and determine the IC50 value.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Mechanism of Action of an HDAC6 PROTAC Degrader
Caption: Mechanism of action of a PROTAC-based HDAC6 degrader.
Cellular Pathways Affected by HDAC6 Degradation
Caption: Key cellular pathways influenced by the degradation of HDAC6.
Experimental Workflow for Proteomics Analysis
Caption: A typical experimental workflow for quantitative proteomics analysis.
References
An In-depth Technical Guide on HDAC6 Degrader-Mediated E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[1] These heterobifunctional molecules are designed to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target.[2]
Histone deacetylase 6 (HDAC6) is a promising therapeutic target implicated in a range of diseases, including cancer and neurodegenerative disorders.[2][3] Unlike other HDACs, HDAC6 is predominantly cytoplasmic and possesses two catalytic domains, acting on non-histone substrates like α-tubulin and HSP90.[2][4] The development of HDAC6-selective degraders provides a valuable tool to probe the biological functions of HDAC6 and offers a potential therapeutic strategy.[5]
This technical guide provides a comprehensive overview of the core principles governing the recruitment of E3 ligases by HDAC6 degraders. We will delve into the mechanisms of action, present key quantitative data for representative degraders, and provide detailed experimental protocols for essential assays in the field.
Mechanism of Action: The PROTAC-induced Ternary Complex
The cornerstone of HDAC6 degrader function is the formation of a ternary complex, consisting of the HDAC6 protein, the degrader molecule, and a recruited E3 ubiquitin ligase.[6] This proximity, orchestrated by the degrader, facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of HDAC6.[7] The resulting polyubiquitinated HDAC6 is then recognized and degraded by the 26S proteasome.[1] The two most predominantly recruited E3 ligases in the design of HDAC6 degraders are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3][7][8][9]
E3 Ligase Recruitment
Cereblon (CRBN)
Cereblon is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[10][11] Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[8][11][12] By incorporating these molecules into a PROTAC structure, the CRL4^CRBN^ complex can be recruited to degrade the target protein.[13]
A notable characteristic of some CRBN-based degraders is the potential for off-target degradation of neosubstrates, such as the transcription factors IKZF1 and IKZF3.[7][13]
von Hippel-Lindau (VHL)
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ligase complex.[14][15] Small molecule ligands that mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL are utilized in PROTAC design.[14][15][16] VHL-recruiting degraders are a popular alternative to CRBN-based molecules and have been shown to effectively degrade HDAC6.[5][7] A key advantage of VHL-based degraders is the absence of known neosubstrate degradation.[7]
Quantitative Data for Representative HDAC6 Degraders
The efficacy of HDAC6 degraders is typically quantified by their half-maximal degradation concentration (DC50) and maximum level of degradation (Dmax). The following tables summarize these parameters for several published HDAC6 degraders, categorized by the E3 ligase they recruit.
Table 1: CRBN-Recruiting HDAC6 Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| NP8 | MM.1S | 3.8 | >90 | [17] |
| TO-1187 | MM.1S | 5.81 | 94 | [13] |
| 9 | MM.1S | 5.01 | 94 | [13] |
| 2 | MM.1S | 2.2 | ~86 | [7] |
Table 2: VHL-Recruiting HDAC6 Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| 3j | MM1S | 7.1 | 90 | [5][7] |
| 3j | 4935 | 4.3 | 57 | [5][7] |
| 3k | MM1S | ~10 | ~90 | [7] |
Experimental Protocols
Ternary Complex Formation Assay (In Vitro)
This protocol describes a generic pull-down assay to qualitatively or semi-quantitatively assess the formation of the HDAC6-degrader-E3 ligase ternary complex.[18]
Methodology:
-
Protein Purification: Obtain purified, tagged versions of HDAC6 (e.g., His-tag) and the E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC complex).
-
Assay Setup:
-
In a microcentrifuge tube, combine purified His-HDAC6, GST-VBC complex, and the HDAC6 degrader at various concentrations.
-
Include control reactions with DMSO (vehicle), degrader and His-HDAC6 only, and degrader and GST-VBC only.
-
-
Incubation: Incubate the mixtures for 1-2 hours at 4°C with gentle rotation to allow for complex formation.
-
Pull-down:
-
Add glutathione-sepharose beads to each tube to capture the GST-tagged VBC complex.
-
Incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing: Pellet the beads by centrifugation and wash several times with an appropriate wash buffer to remove non-specific binders.
-
Elution and Detection:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the eluates by Western blotting using an anti-His antibody to detect the presence of co-precipitated HDAC6. An increase in the His-HDAC6 signal in the presence of the degrader indicates ternary complex formation.
-
Cellular Degradation Assay
This protocol outlines a standard Western blotting procedure to quantify the reduction in cellular HDAC6 protein levels following treatment with a degrader.[1]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MM.1S) at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the HDAC6 degrader or DMSO as a vehicle control.
-
Incubate for a specified time (e.g., 4, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for HDAC6.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the HDAC6 band intensity to the corresponding loading control.
-
Calculate the percentage of HDAC6 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining HDAC6 against the degrader concentration to determine the DC50 and Dmax values.[19]
-
Conclusion
The development of HDAC6 degraders represents a significant advancement in the field of targeted protein degradation. The ability to recruit E3 ligases, primarily CRBN and VHL, to induce the selective removal of HDAC6 opens up new avenues for therapeutic intervention and for the study of HDAC6 biology. A thorough understanding of the underlying mechanisms, coupled with robust experimental validation, is crucial for the successful design and optimization of novel HDAC6-targeting PROTACs. This guide provides a foundational framework for researchers and drug developers embarking on this exciting area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. academic.oup.com [academic.oup.com]
- 18. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
The New Frontier of HDAC6 Research: Elucidating Non-Enzymatic Functions with Targeted Degraders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase 6 (HDAC6) has emerged as a critical regulator of diverse cellular processes far beyond its canonical role in histone deacetylation. Its unique cytoplasmic localization and multidomain structure, which includes two catalytic domains and a C-terminal zinc-finger ubiquitin-binding domain (ZnF-UBP), enable it to participate in a wide array of non-enzymatic functions. These functions, primarily mediated by protein-protein interactions and scaffolding activities, are pivotal in pathways such as misfolded protein degradation via aggresome formation and the modulation of cell migration. Traditional small-molecule inhibitors, which target the catalytic activity of HDAC6, are limited in their ability to probe these non-enzymatic roles. The advent of targeted protein degradation technology, particularly proteolysis-targeting chimeras (PROTACs), has provided a powerful new tool to overcome this limitation. By inducing the complete removal of the HDAC6 protein, degraders allow for a comprehensive investigation of all its functions, including those independent of its deacetylase activity. This technical guide provides an in-depth exploration of the non-enzymatic functions of HDAC6 as studied through the application of these novel degraders, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction: Beyond Deacetylation - The Non-Enzymatic Roles of HDAC6
HDAC6 is a class IIb histone deacetylase distinguished by its primary cytoplasmic presence and its multifaceted domain architecture. Beyond its well-characterized deacetylase activity on substrates like α-tubulin and cortactin, HDAC6 possesses crucial non-enzymatic functions that are central to cellular homeostasis and are implicated in various diseases, including cancer and neurodegenerative disorders.[1][2]
Two of the most extensively studied non-enzymatic functions of HDAC6 are:
-
Aggresome Formation: HDAC6 plays a pivotal role in the cellular response to misfolded protein stress.[3] Through its ZnF-UBP domain, HDAC6 binds to polyubiquitinated misfolded proteins.[2] It then acts as a scaffold, linking this cargo to the dynein motor complex for retrograde transport along microtubules to the microtubule-organizing center (MTOC).[3][4] This process culminates in the formation of an aggresome, a perinuclear inclusion body where protein aggregates are sequestered for subsequent clearance by autophagy.[1][5]
-
Regulation of Cell Migration: HDAC6 is a key modulator of cell motility.[6] While its deacetylase activity on α-tubulin and cortactin is known to influence cytoskeletal dynamics, there is also evidence for deacetylase-independent scaffolding functions in cell migration.[6][7] By acting as a platform for the assembly of protein complexes, HDAC6 can influence the organization of the cytoskeleton and the dynamics of cell adhesion, thereby impacting cell movement.
The limitations of traditional HDAC6 inhibitors in studying these non-enzymatic functions have spurred the development of targeted degraders. These bifunctional molecules, such as PROTACs, co-opt the cell's own ubiquitin-proteasome system to induce the degradation of the entire HDAC6 protein, providing a more complete "loss-of-function" model.[8][9] This approach allows for the unambiguous dissection of both enzymatic and non-enzymatic roles of HDAC6.
Quantitative Data from HDAC6 Degrader Studies
The development of HDAC6-targeting PROTACs has led to a wealth of quantitative data characterizing their efficiency in degrading the HDAC6 protein in various cell lines. This data is crucial for selecting the appropriate tools and designing experiments to study the downstream functional consequences of HDAC6 depletion.
Table 1: Degradation Efficiency of Selected HDAC6 PROTACs
| Degrader | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Reference |
| NP8 | CRBN | MM.1S | 3.8 | >90 | 24 | [10] |
| HeLa | ~100 | >90 | 24 | [10] | ||
| 3j | VHL | MM.1S | 7.1 | 90 | 4 | [8] |
| 4935 (mouse) | 4.3 | 57 | 6 | [8] | ||
| TO-1187 (8) | CRBN | MM.1S | 5.81 | 94 | 6 | [2] |
| 9 | CRBN | MM.1S | 5.01 | 94 | 6 | [2] |
| XY-07-35 | CRBN | PBMCs | <1000 | >90 | 24 | [11] |
| U937 | <100 | >90 | 24 | [11] | ||
| A6 | CRBN | MM.1S | 3.5 | Not specified | 24 | [12] |
| B4 | CRBN | MM.1S | 19.4 | Not specified | 24 | [12] |
DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the non-enzymatic functions of HDAC6 following its degradation by PROTACs.
General Protocol for HDAC6 Degradation and Verification
This protocol outlines the standard procedure for treating cells with an HDAC6 degrader and subsequently verifying the degradation of the HDAC6 protein by Western blotting.
Materials:
-
HDAC6 degrader (e.g., NP8, 3j, or TO-1187)
-
Vehicle control (e.g., DMSO)
-
Cell line of interest (e.g., MM.1S, HeLa, U937)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-HDAC6, anti-acetylated α-tubulin, anti-α-tubulin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
PROTAC Treatment: Prepare serial dilutions of the HDAC6 degrader and a vehicle control in complete culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of the degrader or vehicle.
-
Incubation: Incubate the cells for the desired duration (e.g., 4, 6, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Protein Quantification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.
Protocol for Aggresome Formation Assay
This protocol describes how to induce aggresome formation and visualize the effect of HDAC6 degradation on this process using immunofluorescence microscopy.
Materials:
-
HDAC6 degrader and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Cells grown on coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-ubiquitin, anti-HDAC6, anti-γ-tubulin (for MTOC)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Seed cells on coverslips. Pre-treat the cells with the HDAC6 degrader or vehicle for a sufficient time to achieve maximal degradation (e.g., 6-24 hours).
-
Aggresome Induction: Treat the cells with a proteasome inhibitor (e.g., 5-10 µM MG132) for 4-16 hours to induce the formation of protein aggregates and aggresomes.[13]
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Immunostaining: Block the cells with blocking buffer for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Stain the nuclei with DAPI. Mount the coverslips on microscope slides using antifade mounting medium. Acquire images using a confocal or fluorescence microscope.
-
Quantification: Quantify the percentage of cells with perinuclear, juxtanuclear ubiquitin-positive aggregates (aggresomes). The size and intensity of the aggresomes can also be measured using image analysis software like ImageJ.
Protocol for Cell Migration (Wound Healing) Assay
This protocol details the steps for a scratch/wound healing assay to assess the impact of HDAC6 degradation on collective cell migration.
Materials:
-
HDAC6 degrader and vehicle control
-
Cells cultured to a confluent monolayer in a 24-well plate
-
Sterile 200 µL pipette tip or a wound healing insert
-
Serum-free or low-serum medium
-
Microscope with a camera
Procedure:
-
Cell Seeding and Pre-treatment: Grow cells to a confluent monolayer. Pre-treat the cells with the HDAC6 degrader or vehicle for the desired time to ensure HDAC6 degradation.
-
Creating the Wound: Create a "scratch" in the cell monolayer using a sterile pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Washing and Incubation: Gently wash the cells with PBS to remove dislodged cells. Add fresh serum-free or low-serum medium containing the HDAC6 degrader or vehicle to the wells.
-
Image Acquisition: Immediately after creating the wound (time 0), and at regular intervals thereafter (e.g., every 6, 12, and 24 hours), capture images of the wound at the same position.
-
Data Analysis: Measure the width of the wound at different points for each image. Calculate the percentage of wound closure over time using the formula: % Wound Closure = [(Initial Wound Width - Wound Width at time t) / Initial Wound Width] x 100.
Visualizing the Molecular Mechanisms
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways, experimental workflows, and logical relationships central to the study of HDAC6's non-enzymatic functions with degraders.
PROTAC-Mediated Degradation of HDAC6
Caption: Workflow of PROTAC-mediated degradation of the HDAC6 protein.
HDAC6's Non-Enzymatic Role in Aggresome Formation
Caption: HDAC6 scaffolding function in the aggresome pathway and its disruption by degraders.
Experimental Workflow for Comparing HDAC6 Inhibitors and Degraders
Caption: Logical workflow for comparing the effects of HDAC6 inhibitors versus degraders.
Conclusion and Future Directions
The use of targeted degraders has unequivocally advanced our understanding of the non-enzymatic functions of HDAC6. By enabling the complete removal of the HDAC6 protein, these chemical tools have confirmed its critical scaffolding role in processes like aggresome formation and have opened new avenues to explore its deacetylase-independent contributions to cell migration. The quantitative data on degrader efficiency provide a solid foundation for researchers to select and utilize these compounds effectively. The detailed protocols presented herein offer a practical guide for implementing key assays to probe these non-enzymatic functions.
Future research in this area will likely focus on several key aspects. Firstly, the application of HDAC6 degraders in more complex, in vivo models will be crucial to validate the findings from cell culture studies and to understand the physiological and pathological relevance of HDAC6's non-enzymatic functions. Secondly, proteomics-based approaches combined with HDAC6 degradation will enable a global and unbiased discovery of protein-protein interactions and signaling pathways that are dependent on the scaffolding function of HDAC6.[14] Finally, the development of degraders that can selectively target specific domains of HDAC6 could provide an even more nuanced understanding of its multifaceted roles. As the field of targeted protein degradation continues to evolve, so too will our ability to unravel the intricate biology of complex proteins like HDAC6, paving the way for novel therapeutic strategies for a range of human diseases.
References
- 1. IIp45 Inhibits Cell Migration through Inhibition of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the non-enzymatic function of HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Aggregates Are Recruited to Aggresome by Histone Deacetylase 6 via Unanchored Ubiquitin C Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HDAC6: a key regulator of cytoskeleton, cell migration and cell-cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a fluorescent probe with HDAC6 selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Role of HDAC6 Degrader-4 in Neurodegenerative Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and amyotrophic lateral sclerosis (ALS). Its primary cytoplasmic localization and key role in cellular processes such as protein degradation, mitochondrial transport, and stress responses make it a pivotal regulator of neuronal health. Targeted degradation of HDAC6 using Proteolysis Targeting Chimeras (PROTACs) offers a novel and potentially more efficacious therapeutic strategy compared to conventional enzyme inhibition. This document provides a technical guide to HDAC6 degrader-4, a specific PROTAC, and the broader context of HDAC6 degradation in preclinical neurodegenerative disease models. While specific data on this compound in these models is limited in the current literature, this guide synthesizes available biochemical data and outlines the experimental frameworks for its evaluation.
Introduction: HDAC6 as a Therapeutic Target in Neurodegeneration
HDAC6 is a unique member of the histone deacetylase family, predominantly located in the cytoplasm where it deacetylates non-histone proteins.[1] Its substrates include α-tubulin, a key component of microtubules, and cortactin, which is involved in actin cytoskeleton remodeling.[1] Through its enzymatic activity and a ubiquitin-binding domain, HDAC6 is intricately involved in several pathways critical for neuronal function and survival:
-
Protein Homeostasis: HDAC6 plays a crucial role in the clearance of misfolded and aggregated proteins, a common pathological hallmark of many neurodegenerative disorders.[1][2] It facilitates the formation of aggresomes, which sequester toxic protein aggregates for subsequent degradation via autophagy.[3]
-
Axonal Transport: By deacetylating α-tubulin, HDAC6 influences the stability and function of microtubules, which are essential for the transport of mitochondria, vesicles, and other vital cargoes along axons.[4] Dysfunctional axonal transport is an early event in several neurodegenerative diseases.
-
Autophagy: HDAC6 is a key regulator of the autophagic process, particularly the fusion of autophagosomes with lysosomes to form autolysosomes, the final step in the degradation of cellular waste.[2][5]
-
Mitochondrial Function: HDAC6 is implicated in the regulation of mitochondrial transport and quality control.[6]
-
Stress Response: HDAC6 is involved in the formation of stress granules, which are assemblies of proteins and RNAs that form in response to cellular stress.[1]
Given these multifaceted roles, the selective degradation of HDAC6 presents a promising therapeutic avenue to restore cellular homeostasis and mitigate neurodegeneration.
Mechanism of Action: PROTAC-Mediated HDAC6 Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein.[6] A PROTAC consists of three components: a ligand that binds to the protein of interest (in this case, HDAC6), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects the two ligands.[6]
This compound is a PROTAC that utilizes a non-selective HDAC inhibitor as the HDAC6-binding ligand and a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[7][8][9] The binding of this compound to both HDAC6 and CRBN brings them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to HDAC6.[6] The polyubiquitinated HDAC6 is then recognized and degraded by the proteasome.[6]
Quantitative Data for HDAC6 Degraders
While specific efficacy data for this compound in neurodegenerative disease models is not yet available in the public domain, its biochemical profile provides a basis for its potential application. The following tables summarize the available quantitative data for this compound and other relevant HDAC6 degraders.
Table 1: Biochemical Profile of this compound
| Parameter | Value | Cell Line | Reference |
| DC₅₀ | 14 nM | - | [10] |
| IC₅₀ (HDAC6) | 0.295 µM | - | [10] |
| IC₅₀ (HDAC1) | 2.2 µM | - | [10] |
| IC₅₀ (HDAC2) | 2.37 µM | - | [10] |
| IC₅₀ (HDAC3) | 0.61 µM | - | [10] |
Table 2: Comparative Degradation Potency of Selected HDAC6 PROTACs
| Degrader | DC₅₀ | Dₘₐₓ | Cell Line | E3 Ligase | Reference |
| PROTAC A6 | 3.5 nM | - | Myeloid Leukemia Cells | CRBN | [11] |
| HDAC6 degrader-3 | 19.4 nM | - | - | - | [7] |
| Compound 3j | 7.1 nM | 90% | MM1S | VHL | [6] |
| Compound 3j | 4.3 nM | 57% | 4935 (mouse) | VHL | [6] |
Experimental Protocols
The following are generalized protocols for the characterization of HDAC6 degraders, which would be applicable to the evaluation of this compound in neurodegenerative disease models.
In Vitro Degradation Assays
-
Western Blotting:
-
Cell Culture and Treatment: Plate neuronal cell lines (e.g., SH-SY5Y) or primary neurons derived from disease models at an appropriate density. Treat cells with varying concentrations of the HDAC6 degrader for different time points (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against HDAC6, acetylated α-tubulin, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
-
In-Cell ELISA:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with the HDAC6 degrader as described above.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block with a suitable blocking buffer and incubate with a primary antibody against HDAC6.
-
Secondary Antibody and Substrate: Incubate with an HRP-conjugated secondary antibody, followed by the addition of a colorimetric substrate (e.g., TMB).
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Cellular Assays in Neurodegenerative Disease Models
-
Assessment of Protein Aggregate Clearance:
-
Utilize cell models expressing aggregate-prone proteins (e.g., mutant huntingtin, α-synuclein, or tau).
-
Treat cells with the HDAC6 degrader.
-
Analyze the levels of protein aggregates using immunofluorescence microscopy, filter retardation assays, or Western blotting of soluble and insoluble fractions.
-
-
Evaluation of Axonal Transport:
-
Culture primary neurons from disease model animals on microfluidic devices or in specialized chambers.
-
Transfect neurons with fluorescently tagged cargo proteins (e.g., mitochondria-targeted GFP, BDNF-mCherry).
-
Treat with the HDAC6 degrader.
-
Perform live-cell imaging using time-lapse microscopy to track the movement of fluorescent cargoes along the axon.
-
Analyze kymographs to quantify parameters such as velocity, flux, and processivity of cargo transport.
-
In Vivo Studies in Animal Models
-
Pharmacokinetic and Brain Penetration Analysis:
-
Administer the HDAC6 degrader to wild-type or disease model animals (e.g., via oral gavage or intraperitoneal injection).
-
Collect blood and brain tissue samples at various time points.
-
Analyze the concentration of the degrader in plasma and brain homogenates using LC-MS/MS.
-
-
Efficacy Studies:
-
Use established animal models of neurodegenerative diseases (e.g., SOD1-G93A mice for ALS, 5XFAD mice for Alzheimer's disease).[12]
-
Treat animals with the HDAC6 degrader over a defined period.
-
Assess behavioral outcomes relevant to the specific disease model (e.g., motor function tests, cognitive assessments).
-
Perform histological and immunohistochemical analysis of brain and spinal cord tissue to evaluate neuronal survival, protein aggregation, and markers of neuroinflammation.
-
Conduct biochemical analyses of tissue homogenates to measure HDAC6 levels, α-tubulin acetylation, and other relevant biomarkers.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving HDAC6 in Neurodegeneration
Figure 1. Simplified signaling pathways involving HDAC6 in neurodegeneration.
Experimental Workflow for Evaluating HDAC6 Degraders
Figure 2. General experimental workflow for the preclinical evaluation of HDAC6 degraders.
Conclusion and Future Directions
The targeted degradation of HDAC6 represents a highly promising therapeutic strategy for a multitude of neurodegenerative diseases. By removing the entire HDAC6 protein, PROTACs like this compound may offer a more profound and sustained therapeutic effect compared to traditional inhibitors, potentially impacting both the enzymatic and non-enzymatic functions of HDAC6. The available biochemical data for this compound indicates potent and selective degradation of HDAC6. Future research should focus on rigorously evaluating this compound and other next-generation HDAC6 degraders in relevant cellular and animal models of neurodegeneration. Key areas of investigation will include confirming brain penetrance, assessing efficacy in ameliorating disease-specific pathologies, and establishing a comprehensive safety profile. The insights gained from such studies will be crucial for advancing this innovative therapeutic approach towards clinical application for patients suffering from these devastating disorders.
References
- 1. dovepress.com [dovepress.com]
- 2. Histone deacetylase 6 delays motor neuron degeneration by ameliorating the autophagic flux defect in a transgenic mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-HDAC6 Gathers Into Protein Aggregates in Parkinson’s Disease and Atypical Parkinsonisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cell-stress.com [cell-stress.com]
- 5. Histone deacetylase 6 delays motor neuron degeneration by ameliorating the autophagic flux defect in a transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. Hdac6 deletion delays disease progression in the SOD1(G93A) mouse model of ALS [infoscience.epfl.ch]
Selectivity Profile of HDAC6 Degrader-4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of HDAC6 degrader-4, also known as Compound 17c. The document outlines its targeted degradation capabilities and inhibitory activities against various histone deacetylase (HDAC) isoforms. Detailed methodologies for key experimental procedures are also provided to facilitate replication and further investigation.
Core Data Presentation
The selectivity of this compound has been characterized through both degradation and inhibition assays. The following tables summarize the available quantitative data, offering a clear comparison of its potency and selectivity.
Degradation Potency
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of HDAC6. Its efficiency is quantified by the DC50 value, which represents the concentration of the degrader required to reduce the cellular level of the target protein by 50%.
| Target HDAC | DC50 (nM) | Dmax (%) | Key Finding |
| HDAC6 | 14 | 91 | Potent and effective degradation of HDAC6.[1][2] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Inhibitory Activity
In addition to inducing degradation, the warhead component of this compound exhibits inhibitory activity against several HDAC enzymes. This is measured by the IC50 value, the concentration at which the compound inhibits 50% of the enzyme's activity.
| Target HDAC | IC50 (µM) |
| HDAC1 | 2.2 |
| HDAC2 | 2.37 |
| HDAC3 | 0.61 |
| HDAC6 | 0.295 |
IC50: Half-maximal inhibitory concentration.[1][3]
Confirmed Selectivity via Chemoproteomics
Recent studies have employed chemoproteomics to confirm the high selectivity of this compound. These unbiased, large-scale analyses of the cellular proteome have demonstrated that the compound selectively degrades HDAC6 over other HDAC isoforms.[2] While specific degradation percentages for all other HDACs are not detailed in the available literature, this finding from a comprehensive proteomics approach provides strong evidence for the degrader's specificity.
Mechanism of Action: PROTAC-Mediated Degradation
This compound functions as a PROTAC, a heterobifunctional molecule that co-opts the cell's natural protein disposal machinery to eliminate a specific target protein.
Caption: Mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and similar PROTAC molecules.
Western Blotting for Protein Degradation
This technique is used to quantify the reduction in the level of a target protein following treatment with a degrader.
Caption: Standard workflow for Western Blot analysis.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-HDAC6) and a loading control (e.g., anti-GAPDH or anti-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the intensity of the protein bands using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
In-Cell ELISA for High-Throughput Screening
In-Cell ELISA (ICE) is a quantitative immunocytochemical method for measuring protein levels in cultured cells, suitable for higher throughput analysis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well microplate and treat with a dilution series of the degrader.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., Triton X-100 or saponin).
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer.
-
Antibody Incubation: Incubate with a primary antibody against the target protein, followed by an HRP- or fluorophore-conjugated secondary antibody.
-
Signal Development: For HRP-conjugated antibodies, add a colorimetric substrate. For fluorescently labeled antibodies, proceed directly to imaging.
-
Data Acquisition and Analysis: Read the absorbance or fluorescence intensity using a plate reader. Normalize the signal to cell number (e.g., using a Janus Green stain) to determine the relative protein levels.
Quantitative Proteomics for Global Selectivity Profiling
Mass spectrometry-based quantitative proteomics provides an unbiased and comprehensive assessment of a degrader's selectivity across the entire proteome.
Caption: Workflow for quantitative proteomics analysis.
Protocol:
-
Sample Preparation: Treat cells with the degrader and a vehicle control. Harvest and lyse the cells, and extract the proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling: For multiplexed analysis, label the peptides from different treatment conditions with isobaric tags (e.g., Tandem Mass Tags™ - TMT™).
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data against a protein database to identify the peptides and their corresponding proteins. Quantify the relative abundance of each protein across the different treatment groups based on the reporter ion intensities from the isobaric tags.
-
Selectivity Profiling: Identify proteins that show a significant decrease in abundance in the degrader-treated samples compared to the control. The selectivity profile is determined by observing the degradation of the intended target (HDAC6) without significant degradation of other proteins, including other HDAC isoforms.
Conclusion
This compound (Compound 17c) is a potent and highly selective degrader of HDAC6. The quantitative data from degradation and inhibition assays, supported by comprehensive chemoproteomics, confirms its specificity. The provided experimental protocols offer a foundation for researchers to further investigate the biological effects and therapeutic potential of this targeted protein degrader.
References
Unraveling the Mechanism of HDAC6 Degrader-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the core mechanism of HDAC6 degrader-4, a Proteolysis Targeting Chimera (PROTAC). We will delve into its mechanism of action, present key quantitative data, and outline the experimental protocols used to characterize this molecule, offering valuable insights for researchers in drug discovery and development.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule designed to specifically eliminate Histone Deacetylase 6 (HDAC6) protein from the cell.[1] As a PROTAC, it functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] The molecule consists of three key components: a ligand that binds to HDAC6, a ligand that recruits an E3 ubiquitin ligase (specifically, the cereblon E3 ligase), and a linker connecting these two moieties.[3][4]
The mechanism unfolds in a catalytic manner. This compound first forms a ternary complex with both HDAC6 and the cereblon E3 ligase.[2][5] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the HDAC6 protein.[2] The polyubiquitinated HDAC6 is then recognized and degraded by the proteasome, leading to a reduction in the total cellular levels of the HDAC6 protein.[2][6] This targeted degradation approach offers a powerful alternative to traditional small molecule inhibitors, as it can eliminate both the enzymatic and non-enzymatic functions of the target protein.[2][7]
Quantitative Profile of this compound
The efficacy and selectivity of this compound have been characterized by several key quantitative metrics. These values are crucial for understanding the potency and specificity of this PROTAC.
| Parameter | Value | Description |
| DC50 | 14 nM | The half-maximal degradation concentration; the concentration of the degrader required to induce 50% degradation of the target protein.[3][4] |
| IC50 (HDAC6) | 0.295 µM | The half-maximal inhibitory concentration against HDAC6's enzymatic activity.[3][4] |
| IC50 (HDAC1) | 2.2 µM | The half-maximal inhibitory concentration against HDAC1, indicating selectivity for HDAC6.[3][4] |
| IC50 (HDAC2) | 2.37 µM | The half-maximal inhibitory concentration against HDAC2, further demonstrating selectivity.[3][4] |
| IC50 (HDAC3) | 0.61 µM | The half-maximal inhibitory concentration against HDAC3.[3][4] |
Experimental Methodologies
The characterization of this compound involves a series of established experimental protocols to elucidate its mechanism of action and quantify its effects.
Western Blotting for Protein Degradation
This is a fundamental technique to visualize and quantify the reduction in HDAC6 protein levels.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or multiple myeloma cell lines like MM1S) at an appropriate density.[5][7] Treat cells with varying concentrations of this compound or a vehicle control (like DMSO) for a specified duration (e.g., 24 hours).[5]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for HDAC6. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Detection: Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the Western blot bands is performed to quantify the relative abundance of HDAC6 protein, normalized to the loading control.
In-Cell ELISA for High-Throughput Screening
An in-cell ELISA can be employed for a more high-throughput assessment of HDAC6 degradation.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 96-well) and treat with a dilution series of the PROTAC degrader.
-
Cell Fixation and Permeabilization: After the treatment period, fix the cells with a fixative solution (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against HDAC6. Following washes, add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Development: Add a substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorometric).
-
Data Acquisition: Measure the signal using a plate reader. The signal intensity is proportional to the amount of HDAC6 protein.
Kinetic Degradation Assays
To understand the dynamics of degradation, time-course experiments are performed.
Protocol:
-
Cell Treatment: Treat cells with a fixed concentration of this compound.
-
Time-Course Harvesting: Harvest cells at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the levels of HDAC6 protein at each time point using Western blotting or in-cell ELISA as described above to determine the rate of degradation.
Ubiquitination Assays
These assays confirm that the degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Co-treatment with Proteasome Inhibitors: Treat cells with this compound in the presence or absence of a proteasome inhibitor (e.g., MG132 or bortezomib).[2]
-
Analysis: Analyze HDAC6 protein levels by Western blot. A rescue of HDAC6 degradation in the presence of the proteasome inhibitor indicates that the degradation is proteasome-dependent.
-
Immunoprecipitation: To directly observe ubiquitination, lyse treated cells and immunoprecipitate HDAC6 using an anti-HDAC6 antibody. The immunoprecipitated proteins are then subjected to Western blotting and probed with an anti-ubiquitin antibody. An increase in the ubiquitin signal on immunoprecipitated HDAC6 in the presence of the degrader confirms ubiquitination.
Visualizing the Mechanism and Pathways
To further clarify the processes involved, the following diagrams illustrate the core mechanism and related cellular pathways.
Caption: The core mechanism of action for this compound.
Caption: A typical experimental workflow for characterizing HDAC6 degraders.
Caption: Cellular pathways influenced by HDAC6.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 5. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biological Consequences of HDAC6 Protein Knockdown
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase 6 (HDAC6) is a unique, predominantly cytoplasmic, class IIb histone deacetylase that plays a critical role in a multitude of cellular processes. Unlike other HDACs, its primary substrates are non-histone proteins, including α-tubulin, cortactin, and Hsp90. The knockdown of HDAC6 via techniques such as siRNA, shRNA, or CRISPR/Cas9 has profound biological consequences, impacting microtubule dynamics, protein quality control, cell motility, and stress responses. These effects have positioned HDAC6 as a significant therapeutic target in oncology and neurodegenerative diseases. This guide provides a comprehensive overview of the core biological ramifications of HDAC6 knockdown, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate advanced research and drug development.
Introduction to HDAC6
HDAC6 is distinguished by its unique structure, featuring two functional catalytic domains and a C-terminal zinc finger domain that binds ubiquitin.[1] This structure enables it to act as a crucial link between the cytoskeleton and protein degradation pathways. Its primary role involves the deacetylation of cytoplasmic proteins, which regulates their function and interaction with other cellular components.[2][3] Overexpression of HDAC6 is frequently observed in various cancers, including breast, ovarian, and colon cancer, where it often correlates with tumor progression and poor prognosis.[4][5] Consequently, understanding the impact of its depletion is of paramount importance for developing targeted therapies.
Core Biological Consequences of HDAC6 Knockdown
The targeted reduction of HDAC6 protein levels triggers a cascade of cellular events, primarily stemming from the hyperacetylation of its key substrates.
Alteration of Microtubule Dynamics and Stability
One of the most well-documented consequences of HDAC6 knockdown is the hyperacetylation of α-tubulin, a primary component of microtubules.[6][7] Acetylation of α-tubulin on lysine (B10760008) 40 (K40) is associated with increased microtubule stability.[8]
-
Effect on Microtubule Stability: Knockdown of HDAC6 leads to a significant increase in acetylated α-tubulin levels, which enhances microtubule stability.[6][8] This stabilization can protect microtubules from damage and facilitate intracellular transport.[8]
-
Effect on Microtubule Growth: Interestingly, while HDAC6 inhibitors have been shown to reduce the velocity of microtubule growth, siRNA-mediated knockdown of HDAC6 increases tubulin acetylation without affecting the growth velocity.[9][10][11] This suggests that the physical presence of a catalytically inactive HDAC6 protein, rather than tubulin acetylation alone, is responsible for slowing microtubule dynamics.[9][10][12]
Impaired Cell Migration and Invasion
HDAC6 plays a pivotal role in cell motility by deacetylating α-tubulin and cortactin, an actin-binding protein.[2][13][14]
-
Mechanism: Deacetylation of α-tubulin promotes a more dynamic microtubule network, which is essential for cell movement.[3] Similarly, HDAC6-mediated deacetylation of cortactin modulates its interaction with F-actin, influencing cytoskeletal rearrangements necessary for migration.[13]
-
Consequences of Knockdown: Depletion of HDAC6 inhibits cell migration and invasion in numerous cancer cell lines.[5][6][15] This is a direct result of increased tubulin and cortactin acetylation, leading to a less dynamic cytoskeleton. In esophageal squamous cell carcinoma (ESCC) cells, HDAC6 knockdown was also associated with an increase in the cell adhesion molecule E-cadherin.[15]
Disruption of Protein Homeostasis and Aggresome Formation
HDAC6 is a master regulator of cellular protein quality control. It recognizes and binds to polyubiquitinated misfolded proteins and facilitates their transport along microtubules to form an "aggresome" near the microtubule-organizing center (MTOC).[16][17][18] This process sequesters toxic protein aggregates for subsequent clearance by autophagy.
-
Mechanism: HDAC6 acts as a bridge, linking polyubiquitinated protein cargo to the dynein motor complex, which transports the aggregates along microtubules.[16][17]
-
Consequences of Knockdown: Cells lacking HDAC6 are unable to form aggresomes properly.[17][19] This leads to the accumulation of misfolded protein aggregates throughout the cytoplasm, rendering the cells more sensitive to proteotoxic stress and enhancing apoptosis induced by proteasome inhibitors like bortezomib.[17][19]
Modulation of the Heat Shock Response and Hsp90 Function
HDAC6 regulates the chaperone activity of Heat Shock Protein 90 (Hsp90), a crucial molecule for the stability and function of numerous oncogenic proteins.[3][6]
-
Mechanism: HDAC6 deacetylates Hsp90, which is required for its chaperone activity. Hyperacetylation of Hsp90, resulting from HDAC6 depletion, disrupts its ability to interact with client proteins and co-chaperones.[6][20]
-
Consequences of Knockdown: Knockdown of HDAC6 leads to Hsp90 hyperacetylation and a loss of its chaperone function.[6] This can lead to the degradation of Hsp90 client proteins, many of which are critical for cancer cell survival and proliferation, such as AKT, c-Raf, and HIF-1α.[21] This disruption contributes to the anti-proliferative effects of HDAC6 knockdown.[6]
Impact on Cell Proliferation and Cycle Regulation
Depletion of HDAC6 has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer models.[15][22]
-
Mechanism: The anti-proliferative effect is often linked to the upregulation of cell cycle inhibitors like p21.[15][22] In esophageal and breast cancer cells, HDAC6 knockdown led to a significant increase in p21 mRNA and protein levels, causing cell cycle arrest in the G0/G1 phase.[15][22]
-
Oncogenic Transformation: Fibroblasts that lack HDAC6 show increased resistance to transformation induced by oncogenes like Ras and ErbB2, highlighting HDAC6's role in tumorigenesis.[21]
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on HDAC6 knockdown.
| Table 1: Effects of HDAC6 Knockdown on Cancer Cell Phenotypes | |||
| Cell Line | Phenotype Measured | Result of Knockdown | Reference |
| SKOV3, SKBR3, MCF7 | Anchorage-independent growth | 5 to 30-fold inhibition | [4] |
| HCT116, HT29 (Colon Cancer) | Cell viability & colony formation | Decreased | [5] |
| HCT116, HT29 (Colon Cancer) | Cell migration | Decreased | [5] |
| EC9706 (Esophageal Cancer) | Cell proliferation | Markedly inhibited | [15] |
| EC9706 (Esophageal Cancer) | Cell migration | Significantly decreased | [15] |
| KYSE140, KYSE180 (Esophageal Cancer) | Cell proliferation & migration | Greatly suppressed | [6] |
| SMG5, SMG6 (Ovarian Cancer) | Cell proliferation & migration | Significantly impaired | [23] |
| KT21-MG1 (Meningioma) | Radiation Sensitivity | Increased | [24] |
| Table 2: Molecular Consequences of HDAC6 Knockdown | |||
| Cell Line / Model | Molecular Effect Measured | Result of Knockdown | Reference |
| HCT116, HT29 (Colon Cancer) | p-MEK, p-ERK, p-AKT levels | Decreased | [5] |
| EC9706 (Esophageal Cancer) | p21, E-cadherin mRNA & protein | Significantly higher | [15] |
| KYSE140, KYSE180 (Esophageal Cancer) | Acetylated α-tubulin & Hsp90 | Increased | [6] |
| SCC1 (Head & Neck Cancer) | Bortezomib-induced aggresome formation | Drastically reduced | [19] |
| SCC1 (Head & Neck Cancer) | Bortezomib-induced apoptosis | Enhanced | [19] |
| MCF-7 (Breast Cancer) | p21 gene & protein expression | Significantly higher | [22] |
| HCC1806 (Cancer cells) | P300 protein levels | Twofold increase | [25] |
| N2a (Neuroblastoma cells) | IFN-β production (post HSV-1 infection) | Elevated | [26] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for a deeper understanding.
Caption: Core consequences of HDAC6 knockdown on its primary substrates.
Caption: HDAC6 role in aggresome formation vs. its knockdown.
Caption: General workflow for an HDAC6 knockdown experiment.
Experimental Protocols
Protocol: HDAC6 Knockdown using siRNA
This protocol provides a general framework for transiently knocking down HDAC6 in cultured mammalian cells.
Materials:
-
Target cells (e.g., HCT116, MCF-7) at 70-80% confluency.
-
HDAC6-specific siRNA duplexes (a pool of 3-5 target-specific siRNAs is recommended).[27]
-
Non-targeting (scrambled) control siRNA.
-
Lipofectamine RNAiMAX or similar lipid-based transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Complete growth medium.
-
6-well plates.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates with complete growth medium to ensure they reach 70-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation (per well):
-
Tube A: Dilute 25 pmol of siRNA (either HDAC6-specific or control) in 100 µL of Opti-MEM. Mix gently.
-
Tube B: Dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL siRNA-lipid complex mixture drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours.[28][29] The optimal time should be determined empirically for the specific cell line and desired endpoint.
-
Validation and Downstream Analysis: After incubation, harvest the cells. Validate knockdown efficiency by Western Blot or qRT-PCR for HDAC6. Proceed with downstream functional assays.
Protocol: Western Blot for Acetylated α-Tubulin
This protocol is used to quantify the change in α-tubulin acetylation following HDAC6 knockdown.
Materials:
-
Cell lysates from control and HDAC6 knockdown cells.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-acetyl-α-Tubulin (Lys40), Mouse anti-α-Tubulin (loading control), Rabbit anti-HDAC6.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Lysate Preparation: Lyse cells with ice-cold RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., acetyl-α-Tubulin at 1:1000, total α-Tubulin at 1:5000).
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the ratio of acetylated-tubulin to total-tubulin.
Implications for Drug Development
The profound anti-cancer and neuroprotective effects observed upon HDAC6 knockdown underscore its value as a therapeutic target.
-
Oncology: The inhibition of cell proliferation, migration, and survival, combined with the sensitization of cancer cells to other agents like proteasome inhibitors, makes HDAC6 a compelling target.[19][21] Small molecule inhibitors of HDAC6 are in various stages of clinical development.[30] The knockdown data provides a strong rationale for developing more specific and potent HDAC6-targeting agents, including degraders (PROTACs), which would mimic the effects of genetic knockdown more closely than catalytic inhibitors.[23][31]
-
Neurodegenerative Diseases: In diseases like Alzheimer's and Parkinson's, which are characterized by protein aggregation and impaired axonal transport, the roles of HDAC6 are particularly relevant.[32][33] Knockdown or inhibition of HDAC6 can enhance microtubule-based transport and facilitate the clearance of toxic protein aggregates.[32][34][35] This suggests that reducing HDAC6 levels or activity could be a viable strategy to slow disease progression.
Conclusion
The biological consequences of HDAC6 protein knockdown are extensive and significant, impacting fundamental cellular machinery from the cytoskeleton to protein quality control. The resulting phenotypes—impaired cell motility, blocked aggresome formation, disrupted Hsp90 function, and reduced proliferation—collectively contribute to potent anti-tumor and neuroprotective effects. The data gathered from knockdown studies provides a critical foundation for the ongoing development of therapeutic agents that target HDAC6, offering a promising avenue for treating a range of challenging human diseases. This guide serves as a technical resource to empower researchers in this dynamic and impactful field.
References
- 1. Role of histone deacetylases 6 (HDAC6) in cancers. | Semantic Scholar [semanticscholar.org]
- 2. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silence of HDAC6 suppressed esophageal squamous cell carcinoma proliferation and migration by disrupting chaperone function of HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Class IIb HDAC6 regulates endothelial cell migration and angiogenesis by deacetylation of cortactin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of microtubule dynamics by inhibition of the tubulin deacetylase HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of down-regulation of HDAC6 expression on proliferation, cell cycling and migration of esophageal squamous cell carcinoma cells and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein Aggregates Are Recruited to Aggresome by Histone Deacetylase 6 via Unanchored Ubiquitin C Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Portal [scholarship.miami.edu]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Inhibition of HDAC6 Protein Enhances Bortezomib-induced Apoptosis in Head and Neck Squamous Cell Carcinoma (HNSCC) by Reducing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. alliedacademies.org [alliedacademies.org]
- 22. Effect of down-regulation of HDAC6 expression on biological behavior of breast cancer cells and its mechanism [zpwz.net]
- 23. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting histone deacetylase 6 (HDAC6) to enhance radiation therapy in meningiomas in a 2D and 3D in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 26. HDAC6 deacetylates TRIM56 to negatively regulate cGAS-STING-mediated type I interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scbt.com [scbt.com]
- 28. HDAC6 siRNA knockdown [bio-protocol.org]
- 29. Histone deacetylase 6 inhibits STING-dependent antiviral immunity via site-specific deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 33. semanticscholar.org [semanticscholar.org]
- 34. HDAC6 in Diseases of Cognition and of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: HDAC6 Degrader-4 Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. "HDAC6 degrader-4" is a PROTAC designed to selectively target Histone Deacetylase 6 (HDAC6) for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Western blotting is a fundamental technique to verify and quantify the degradation of HDAC6 following treatment with such a degrader. This document provides a detailed protocol for performing Western blot analysis to assess the efficacy of this compound.
Signaling Pathway of HDAC6 Degradation by this compound
This compound is a bifunctional molecule with ligands for both HDAC6 and the E3 ubiquitin ligase Cereblon.[2] By simultaneously binding to both proteins, it facilitates the formation of a ternary complex. This proximity allows the E3 ligase to polyubiquitinate HDAC6, marking it for recognition and subsequent degradation by the 26S proteasome.[3]
Caption: this compound-mediated protein degradation pathway.
Experimental Workflow for Western Blot Analysis
The overall workflow for assessing HDAC6 degradation involves cell culture and treatment, protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing Western blot analysis to measure the degradation of HDAC6 upon treatment with this compound.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Cell Line | A cell line expressing endogenous HDAC6 (e.g., HeLa, MM.1S)[3][4] |
| This compound | Stock solution in DMSO |
| Lysis Buffer | RIPA buffer or similar, supplemented with protease and phosphatase inhibitors[5][6][7] |
| Protein Assay | BCA Protein Assay Kit |
| Sample Buffer | 4x Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT)[8][9] |
| SDS-PAGE Gels | Precast or hand-cast polyacrylamide gels (e.g., 4-12% Bis-Tris) |
| Running Buffer | MOPS or MES SDS Running Buffer |
| Transfer Buffer | Standard transfer buffer (e.g., Towbin buffer with 20% methanol) |
| Membrane | Polyvinylidene difluoride (PVDF) membrane (0.45 µm pore size) |
| Blocking Buffer | 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST[8][10] |
| Primary Antibodies | Anti-HDAC6 antibody (e.g., rabbit polyclonal or mouse monoclonal)[11][12][13][14], Anti-loading control antibody (e.g., GAPDH, β-actin, or α-tubulin) |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG[15] |
| Washing Buffer | Tris-buffered saline with 0.1% Tween 20 (TBST) |
| Detection Reagent | Enhanced chemiluminescent (ECL) substrate |
| Imaging System | Chemiluminescence imager or X-ray film |
Cell Culture and Treatment
-
Culture cells in appropriate media and conditions until they reach approximately 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO).
-
Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation.[8]
Sample Preparation
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8][16]
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.[8][17][18][19]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[16]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[8][16]
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8][16]
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.[16]
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.[8][9][19]
SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.[8]
-
Denature the samples by heating at 95-100°C for 5 minutes.[8][7]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder to determine molecular weights.[8]
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.[8]
Protein Transfer
-
Activate a PVDF membrane by briefly immersing it in methanol, then equilibrate it in transfer buffer.[8] If using nitrocellulose, equilibrate directly in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) in a transfer cassette, ensuring no air bubbles are trapped between the gel and the membrane.[9]
-
Perform the protein transfer in a wet or semi-dry transfer apparatus according to the manufacturer's instructions.[8]
Immunodetection
-
After transfer, block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.[8][10][15]
-
Wash the membrane three times for 5 minutes each with TBST.[8]
-
Incubate the membrane with the primary antibody (anti-HDAC6 and anti-loading control) diluted in blocking buffer. Recommended dilutions should be optimized, but a starting point is often 1:1000. Incubate overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5 minutes each with TBST.[10]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:10,000) for 1 hour at room temperature.[10][15]
-
Wash the membrane six times for 5 minutes each with TBST.
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.
Data Analysis
-
Quantify the band intensities for HDAC6 and the loading control using densitometry software.
-
Normalize the HDAC6 signal to the corresponding loading control signal for each lane to correct for loading differences.[20][21]
-
Calculate the percentage of HDAC6 remaining relative to the vehicle-treated control to determine the extent of degradation.
Quantitative Data Summary
The following table provides an example of how to structure the quantitative data for this experiment.
| Parameter | Value/Range | Purpose |
| Cell Seeding Density | 1 x 10^6 cells/well | Ensure consistent cell numbers for treatment. |
| This compound Conc. | 0, 1, 10, 100, 1000 nM | Determine dose-dependent degradation (DC50). |
| Treatment Time | 0, 2, 4, 8, 16, 24 hours | Determine degradation kinetics. |
| Protein Load per Lane | 20-30 µg | Ensure signal is within the linear range for detection.[20] |
| Primary Antibody Dilution | 1:1000 - 1:20000 (HDAC6)[11], 1:5000 (Loading Control) | Optimize for a strong signal with low background. |
| Secondary Antibody Dilution | 1:5000 - 1:10,000 | Optimize for sensitivity and low background. |
| ECL Exposure Time | 30 seconds - 5 minutes | Adjust to avoid signal saturation.[20] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 3. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 6. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 7. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 8. benchchem.com [benchchem.com]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. HDAC6 antibody (12834-1-AP) | Proteintech [ptglab.com]
- 12. HDAC6 Antibody - BSA Free (NBP1-82212): Novus Biologicals [novusbio.com]
- 13. HDAC6 Monoclonal Antibody (OTI3E7) (MA5-25359) [thermofisher.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. Histone western blot protocol | Abcam [abcam.com]
- 16. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. 2bscientific.com [2bscientific.com]
- 19. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 20. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Guide to western blot quantification | Abcam [abcam.com]
Application Notes and Protocols: Immunoprecipitation of HDAC6 Following Targeted Degradation with Degrader-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase involved in a multitude of cellular processes, including cell motility, protein degradation through the aggresome pathway, and stress responses.[1][2][3][4] Its diverse functions are mediated through the deacetylation of non-histone proteins such as α-tubulin and cortactin, as well as through its ubiquitin-binding zinc finger domain.[1][2][3] The critical role of HDAC6 in various pathological conditions, including cancer and neurodegenerative diseases, has made it a compelling therapeutic target.[2][3][4]
Targeted protein degradation using technologies like Proteolysis-Targeting Chimeras (PROTACs) offers a novel therapeutic modality that induces the degradation of a target protein rather than just inhibiting its enzymatic activity.[5] This approach can overcome limitations of traditional inhibitors by eliminating both the enzymatic and non-enzymatic scaffolding functions of the target protein.
This document provides detailed application notes and protocols for the use of PROTAC HDAC6 degrader-4 (also known as Compound 17c) , a potent and selective degrader of HDAC6.[6][7][8] Degrader-4 is a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to HDAC6, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7][8][9] We provide protocols for assessing HDAC6 degradation and for performing immunoprecipitation of the remaining HDAC6 to study the effects of the degrader on its protein-protein interactions.
Mechanism of Action of this compound
This compound functions by hijacking the ubiquitin-proteasome system (UPS). It is composed of a ligand that binds to HDAC6, a linker, and a ligand that recruits the CRBN E3 ubiquitin ligase. This tripartite complex formation brings HDAC6 into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to HDAC6. The polyubiquitinated HDAC6 is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of Action for this compound.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound (Compound 17c).
| Parameter | Value | Cell Line | Reference |
| DC₅₀ (Degradation Concentration) | 14 nM | Not specified | [6][7][8] |
| IC₅₀ (HDAC6) | 0.295 µM | Not specified | [6][7] |
| IC₅₀ (HDAC1) | 2.2 µM | Not specified | [6][7] |
| IC₅₀ (HDAC2) | 2.37 µM | Not specified | [6][7] |
| IC₅₀ (HDAC3) | 0.61 µM | Not specified | [6][7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of HDAC6 Degradation
This protocol is designed to verify the degradation of HDAC6 in cultured cells following treatment with degrader-4.
Caption: Western Blot Workflow for HDAC6 Degradation.
Materials:
-
This compound (Compound 17c)
-
Cell line of interest (e.g., MM.1S, HeLa)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132 or Bortezomib)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-HDAC6, anti-α-tubulin, anti-acetyl-α-tubulin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 1 nM to 10 µM to observe a dose-dependent effect and the potential "hook effect".[2]
-
Include the following controls:
-
Vehicle control (DMSO)
-
Positive control for proteasome inhibition: Pre-treat cells with 1 µM MG132 for 1 hour before adding degrader-4.[3]
-
-
Aspirate the old medium and add the medium containing the degrader or controls.
-
Incubate for a desired time period (e.g., 4, 6, 12, or 24 hours). Optimal degradation is often observed between 4 and 24 hours.[2][4]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-HDAC6, anti-acetyl-α-tubulin, and anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Analyze the band intensities to quantify the level of HDAC6 degradation and the increase in α-tubulin acetylation (a marker of HDAC6 inhibition).
-
Protocol 2: Immunoprecipitation of HDAC6 Following Treatment with Degrader-4
This protocol is designed to isolate the remaining HDAC6 and its interacting partners after treatment with degrader-4. This can be useful to investigate whether the residual HDAC6 is still part of its native protein complexes.
Materials:
-
All materials from Protocol 1
-
Non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors)
-
Anti-HDAC6 antibody for immunoprecipitation
-
Control IgG antibody (from the same species as the IP antibody)
-
Protein A/G magnetic beads or agarose (B213101) beads
Procedure:
-
Cell Treatment and Lysis:
-
Follow the cell culture and treatment steps as described in Protocol 1. It is recommended to use a concentration of degrader-4 that results in significant but not complete degradation (e.g., the DC₅₀ or a slightly higher concentration) to ensure there is enough protein for immunoprecipitation.
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-HDAC6 antibody or a control IgG antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads several times with cold lysis buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using antibodies against HDAC6 and known interacting partners. This will reveal if the remaining HDAC6 still associates with these partners.
-
Expected Outcomes and Troubleshooting
-
HDAC6 Degradation: A dose- and time-dependent decrease in the HDAC6 protein level should be observed by Western blot. The degradation should be rescued by pre-treatment with a proteasome inhibitor like MG132.[3]
-
Functional Readout: An increase in the acetylation of α-tubulin should correlate with the degradation of HDAC6.
-
Hook Effect: At very high concentrations of degrader-4, the degradation of HDAC6 may be less efficient due to the formation of binary complexes (HDAC6-degrader or CRBN-degrader) that prevent the formation of the productive ternary complex.[2]
-
Immunoprecipitation: The amount of immunoprecipitated HDAC6 will be lower in degrader-treated samples. The key analysis will be to probe for co-immunoprecipitated partners to see if the stoichiometry of the complex has changed.
This detailed guide provides a framework for utilizing this compound in your research. By following these protocols, researchers can effectively study the consequences of targeted HDAC6 degradation and explore its potential as a therapeutic strategy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 7. researchgate.net [researchgate.net]
- 8. HDAC6 degraders(University of Bonn) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Viability Assays with HDAC6 degrader-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC6 degrader-4, also identified as Compound 17c, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Histone Deacetylase 6 (HDAC6).[1][2] As a member of the class IIb HDAC family, HDAC6 is primarily localized in the cytoplasm and plays a crucial role in various cellular processes by deacetylating non-histone proteins.[3] Its substrates include α-tubulin and the heat shock protein 90 (Hsp90), making it a key regulator of cell motility, protein quality control, and stress responses.[3][4] Dysregulation of HDAC6 has been implicated in the pathogenesis of several diseases, including cancer, making it a compelling target for therapeutic intervention.[3]
Unlike traditional HDAC inhibitors that only block the enzymatic activity of HDAC6, this compound facilitates the complete removal of the HDAC6 protein. This is achieved through its heterobifunctional structure, which simultaneously binds to HDAC6 and the E3 ubiquitin ligase cereblon (CRBN).[1][5] This induced proximity triggers the ubiquitination of HDAC6, marking it for degradation by the proteasome.[6][7] This degradation-based mechanism offers a powerful alternative to inhibition, potentially leading to a more profound and sustained biological response.
These application notes provide detailed protocols for assessing the effects of this compound on cell viability, a critical step in evaluating its potential as a therapeutic agent.
Mechanism of Action
This compound functions as a PROTAC, a molecule designed to induce the degradation of a target protein.[5] Its mechanism involves the recruitment of the cellular ubiquitin-proteasome system to the target protein, HDAC6.
The key steps in the mechanism of action are:
-
Binding to HDAC6: One end of the this compound molecule specifically binds to the HDAC6 protein.
-
Recruitment of E3 Ligase: The other end of the degrader molecule binds to an E3 ubiquitin ligase, in this case, cereblon (CRBN).[1][5]
-
Ternary Complex Formation: The simultaneous binding of this compound to both HDAC6 and CRBN results in the formation of a ternary complex (HDAC6 - degrader - CRBN).[6][7]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the HDAC6 protein.
-
Proteasomal Degradation: The poly-ubiquitinated HDAC6 is then recognized and degraded by the 26S proteasome.[6]
This targeted degradation of HDAC6 leads to the hyperacetylation of its substrates, such as α-tubulin and Hsp90, which in turn can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[3][8][9]
Data Presentation
The following tables summarize the biochemical and cellular activities of this compound and a representative HDAC6 PROTAC.
Table 1: Biochemical Profile of this compound (Compound 17c)
| Parameter | Value | Reference |
| Target | HDAC6 | [1][2] |
| Mechanism | PROTAC-mediated degradation | [5] |
| E3 Ligase Recruited | Cereblon (CRBN) | [1] |
| DC50 for HDAC6 | 14 nM | [1][2] |
| IC50 for HDAC1 | 2.2 µM | [1][2] |
| IC50 for HDAC2 | 2.37 µM | [1][2] |
| IC50 for HDAC3 | 0.61 µM | [1][2] |
| IC50 for HDAC6 | 0.295 µM | [1][2] |
DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration.
Table 2: Representative Cell Viability Data for an HDAC6 PROTAC in High-Grade Serous Ovarian Cancer (HGSOC) Cell Lines
| Cell Line | IC50 (µM) | Assay Duration | Reference |
| SMG5 | 1.9 | 48 hours | [10] |
| SMG6 | 3.4 | 48 hours | [10] |
Note: The data in Table 2 is for a representative HDAC6 PROTAC and is provided for illustrative purposes. Actual IC50 values for this compound must be determined experimentally in the cell lines of interest.
Mandatory Visualization
Caption: Mechanism of HDAC6 degradation by this compound.
Caption: Workflow for MTT/MTS cell viability assays.
Caption: Key signaling pathways affected by HDAC6 degradation.
Experimental Protocols
Materials and Reagents
-
This compound (store as a stock solution in DMSO at -20°C or -80°C)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[11]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution for MTT assay (e.g., 10% SDS in 0.01 M HCl or DMSO)[12]
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Cell Culture
-
Culture the desired cancer cell line in appropriate medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells regularly to maintain exponential growth. Ensure cells are healthy and have a viability of >95% before starting the assay.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase.[12][13] The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[12]
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line.
-
Incubate the plate for 24 hours to allow cells to attach.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. A typical concentration range to test would be from 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
Protocol 2: MTS Assay for Cell Viability
The MTS assay is a 'one-step' colorimetric assay where the MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the culture medium.[11] This eliminates the need for a solubilization step.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
MTS Reagent Addition:
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Express the cell viability as a percentage of the vehicle-treated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the degrader that causes 50% inhibition of cell viability.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in MTT assay | Contamination of reagents or medium. | Use sterile-filtered solutions. |
| Low signal or poor sensitivity | Cell seeding density is too low or too high. Incubation time with MTT/MTS is too short. | Optimize cell seeding density and incubation times. |
| Inconsistent results between wells | Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate. |
| Precipitation of the compound | Poor solubility of the degrader in the culture medium. | Ensure the final DMSO concentration is low (typically <0.5%). Prepare fresh dilutions for each experiment. |
Conclusion
The provided protocols offer a robust framework for evaluating the cytotoxic effects of this compound on various cancer cell lines. The MTT and MTS assays are reliable and widely used methods for determining cell viability and can be used to establish dose-response curves and calculate IC50 values. These application notes serve as a comprehensive guide for researchers and scientists in the field of drug development to assess the therapeutic potential of novel HDAC6-targeting PROTACs like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 3. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel HDAC6 inhibitor exerts an anti-cancer effect by triggering cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Determining DC50 and Dmax for HDAC6 degrader-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that facilitate this process by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][3]
HDAC6 degrader-4 (also referred to as Compound 17c) is a PROTAC designed to selectively target Histone Deacetylase 6 (HDAC6) for degradation.[4][5] HDAC6 is a compelling therapeutic target implicated in cancer and neurodegenerative disorders.[3][6] Unlike traditional inhibitors, degraders like this compound can eliminate both the enzymatic and non-enzymatic scaffolding functions of the protein.[2]
These application notes provide a comprehensive guide to characterizing the efficacy of this compound by determining its half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The DC50 represents the concentration of the degrader required to achieve 50% degradation of the target protein, while the Dmax is the maximum percentage of protein degradation observed.[1]
Data Presentation: Quantitative Profile of this compound
The following table summarizes the reported activity of this compound. This molecule is a selective degrader of HDAC6, composed of a ligand for HDAC6, a linker, and a ligand for the Cereblon (CRBN) E3 ligase.[4][5]
| Parameter | Target/Isoform | Value | Description |
| DC50 | HDAC6 | 14 nM | Concentration for 50% maximal degradation. [4][5] |
| IC50 | HDAC1 | 2.2 µM | Concentration for 50% inhibition of enzymatic activity.[4][5] |
| IC50 | HDAC2 | 2.37 µM | Concentration for 50% inhibition of enzymatic activity.[4][5] |
| IC50 | HDAC3 | 0.61 µM | Concentration for 50% inhibition of enzymatic activity.[4][5] |
| IC50 | HDAC6 | 0.295 µM | Concentration for 50% inhibition of enzymatic activity.[4][5] |
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system (UPS), which is the cell's natural machinery for protein disposal.[1][2] The degrader forms a ternary complex between the HDAC6 protein and the E3 ubiquitin ligase Cereblon (CRBN). This proximity enables the E3 ligase to transfer ubiquitin molecules to the HDAC6 protein, tagging it for recognition and degradation by the 26S proteasome.[1]
Caption: Mechanism of HDAC6 degradation mediated by this compound.
Experimental Protocols
The most common method for quantifying protein degradation and determining DC50 and Dmax is Western blotting.[1] This protocol outlines the necessary steps, from cell culture to data analysis.
Protocol 1: Determination of DC50 and Dmax via Western Blot
This protocol details the quantification of HDAC6 protein levels after treatment with this compound.
A. Materials Required
-
Cell Lines: A suitable cell line expressing HDAC6 (e.g., HeLa, MM.1S).
-
Reagents:
-
This compound (and vehicle control, e.g., DMSO).
-
Cell culture medium (e.g., DMEM) and Fetal Bovine Serum (FBS).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
Primary antibodies: anti-HDAC6 and an antibody for a loading control (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate for chemiluminescence.
-
-
Equipment:
-
Cell culture incubator and hoods.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system (PVDF or nitrocellulose membranes).
-
Imaging system for chemiluminescence detection.
-
Microplate reader for BCA assay.
-
B. Experimental Workflow
Caption: Experimental workflow for determining DC50 and Dmax via Western Blot.
C. Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete growth medium. A typical concentration range might be from 0.1 nM to 10 µM.
-
Include a vehicle-only control (e.g., DMSO at a final concentration ≤ 0.1%).[7]
-
Replace the medium with the degrader-containing medium and incubate for a predetermined time (e.g., 6, 12, or 24 hours). The optimal time should be determined empirically.[8][9]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer with inhibitors to each well and scrape the cells.[7]
-
Incubate the lysates on ice for 30 minutes, vortexing periodically.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant and determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.[1][7]
-
-
Sample Preparation and Western Blotting:
-
Normalize the protein concentration for all samples using lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate via electrophoresis.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[1]
-
Incubate the membrane with the primary anti-HDAC6 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
Re-probe the same membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading across lanes.
-
-
Detection and Data Analysis:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[7]
-
Perform densitometry analysis on the protein bands using software like ImageJ.[7]
-
For each lane, normalize the band intensity of HDAC6 to the band intensity of the corresponding loading control.[1][7]
-
Calculate the percentage of remaining HDAC6 protein for each concentration relative to the vehicle-treated control (which is set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the degrader concentration.
-
Fit the data using a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to determine the DC50 and Dmax values.[7]
-
Validation and Controls
To ensure the observed reduction in protein levels is due to proteasome-mediated degradation, control experiments should be performed. Pre-treat cells with a proteasome inhibitor (e.g., MG-132) before adding this compound. A rescue of HDAC6 levels in the presence of the proteasome inhibitor confirms that the degradation is proteasome-dependent.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of HDAC6 Degrader-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC6 degrader-4, also identified as compound 17c, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Histone Deacetylase 6 (HDAC6).[1][2] As a cytoplasmic enzyme, HDAC6 is implicated in a variety of cellular processes, including protein folding, cell migration, and microtubule dynamics, through the deacetylation of non-histone proteins such as α-tubulin and Hsp90. Its involvement in the pathophysiology of various diseases, including cancer and neurodegenerative disorders, has made it a compelling therapeutic target. This compound functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to HDAC6, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound to facilitate preclinical research.
Data Presentation
In Vitro Activity of HDAC6 Degraders
| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line | IC50 (μM) | Reference |
| This compound (17c) | HDAC6 | 14 | Not Reported | Not Specified | 0.295 (HDAC6) | [1][2] |
| HDAC1 | 2.2 | [1][2] | ||||
| HDAC2 | 2.37 | [1][2] | ||||
| HDAC3 | 0.61 | [1][2] | ||||
| TO-1187 | HDAC6 | 5.81 | 94 | MM.1S | >25 (HDACs) | [3][4][5] |
| NP8 | HDAC6 | 3.8 | Not Reported | MM.1S | Not Reported | |
| A6 | HDAC6 | 3.5 | Not Reported | Leukemia cells | Not Reported | [6] |
| B4 | HDAC6 | 19.4 | Not Reported | Leukemia cells | Not Reported | [6] |
In Vivo Pharmacodynamic and Efficacy Data of a Representative HDAC6 Degrader (TO-1187)
| Animal Model | Compound | Dose | Route of Administration | Dosing Schedule | Primary Endpoint | Result | Reference |
| C57BL/6J Mice | TO-1187 | 5 mg/kg | Intravenous (IV) | Single dose | HDAC6 protein levels in liver | ~60% reduction after 6 hours | [3] |
| C57BL/6J Mice | TO-1187 | 5 mg/kg | Intravenous (IV) | Single dose | Toxicity | No observable toxicity | [3] |
Signaling Pathways and Experimental Workflows
HDAC6 Signaling Pathway and Mechanism of Action of this compound
Experimental Workflow for In Vivo Evaluation
Experimental Protocols
Disclaimer: The following protocols are generalized based on publicly available information for similar HDAC6 PROTAC degraders. It is critical to perform formulation and stability testing, as well as dose-range finding studies for this compound specifically, as optimal conditions may vary.
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Cremophor EL or Solutol HS 15
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile, injectable grade
-
Sterile, pyrogen-free vials and syringes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary, but stability at elevated temperatures should be confirmed.
-
-
Vehicle Preparation (Example):
-
A commonly used vehicle for similar compounds consists of 10% DMSO, 5% Cremophor EL, and 85% saline.
-
To prepare 10 mL of this vehicle:
-
Combine 1 mL of DMSO and 0.5 mL of Cremophor EL in a sterile tube.
-
Vortex until a homogenous solution is formed.
-
Add 8.5 mL of sterile saline and vortex again to mix thoroughly.
-
-
-
Final Formulation:
-
Based on the desired final concentration and the volume of the stock solution, calculate the required volume of the vehicle.
-
Slowly add the stock solution to the vehicle while vortexing to prevent precipitation.
-
The final concentration of DMSO in the formulation should be kept as low as possible, ideally below 10%, to minimize toxicity.
-
Visually inspect the final formulation for any precipitation or phase separation. The solution should be clear.
-
The final formulation should be prepared fresh on the day of administration.
-
Note: The solubility and stability of this compound in this specific vehicle must be experimentally determined. Alternative vehicles, such as those containing cyclodextrins, may be explored if solubility is an issue.
Protocol 2: In Vivo Pharmacodynamic Study in Mice
Objective: To determine the extent and duration of HDAC6 degradation in target tissues following a single dose of this compound.
Materials:
-
Formulated this compound
-
Vehicle control
-
Appropriate mouse strain (e.g., C57BL/6J)
-
Syringes and needles for administration (e.g., 27-30 gauge)
-
Anesthesia and euthanasia agents
-
Tissue collection tools (forceps, scissors)
-
Liquid nitrogen or dry ice for snap-freezing tissues
-
Protein extraction buffers and protease/phosphatase inhibitors
-
Western blotting or mass spectrometry equipment and reagents
Procedure:
-
Animal Acclimatization: Acclimatize animals to the facility for at least one week before the experiment.
-
Dosing:
-
Divide mice into groups (e.g., vehicle control and different dose levels of this compound). A starting dose could be extrapolated from in vitro data and in vivo data of similar compounds (e.g., 5 mg/kg for TO-1187).[3]
-
Administer the formulated compound or vehicle via the desired route (e.g., intravenous tail vein injection).
-
-
Tissue Collection:
-
At predetermined time points post-dose (e.g., 2, 6, 12, 24, 48 hours), euthanize a subset of mice from each group.
-
Immediately collect target tissues (e.g., liver, tumor, brain) and blood samples.
-
Rinse tissues with cold PBS and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
-
Protein Analysis:
-
Homogenize the collected tissues and extract proteins using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Analyze HDAC6 protein levels by Western blotting or targeted mass spectrometry. A loading control (e.g., GAPDH, β-actin) should be used to normalize the data.
-
Analyze the levels of acetylated α-tubulin as a downstream pharmacodynamic marker of HDAC6 inhibition/degradation.
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.
Materials:
-
Cancer cell line known to be sensitive to HDAC6 inhibition/degradation
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Matrigel (optional, for subcutaneous implantation)
-
Formulated this compound and vehicle control
-
Calipers for tumor measurement
-
Dosing syringes and needles
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant cancer cells (e.g., 1-10 million cells in PBS or with Matrigel) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Dosing:
-
Randomize mice into treatment groups (vehicle control, this compound at one or more dose levels).
-
Initiate dosing according to a predetermined schedule (e.g., once daily, every other day) and route of administration.
-
-
Monitoring:
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).
-
Monitor the general health and behavior of the animals.
-
-
Endpoint:
-
Continue treatment until a predefined endpoint is reached (e.g., tumors reach a maximum size, significant weight loss, or a set study duration).
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histopathology).
-
Concluding Remarks
The provided application notes and protocols offer a framework for the in vivo evaluation of this compound. It is imperative for researchers to conduct preliminary studies to optimize the formulation, dosage, and administration schedule for this specific compound and animal model. Careful monitoring of pharmacodynamic markers and potential toxicities will be crucial for the successful preclinical development of this compound as a potential therapeutic agent.
References
- 1. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Tubulin Acetylation Using HDAC6 degrader-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1] One of its key substrates is α-tubulin, a major component of microtubules.[2][3] The acetylation of α-tubulin on lysine-40 is a critical post-translational modification associated with microtubule stability and dynamics, impacting intracellular transport, cell migration, and cell division.[4][5] Dysregulation of HDAC6 activity and tubulin acetylation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[6][7]
HDAC6 degrader-4 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of HDAC6.[8][9] Unlike traditional inhibitors that only block the enzymatic activity of HDAC6, PROTACs mediate the removal of the entire protein, offering a powerful tool to study the functional consequences of HDAC6 depletion.[7][10] This document provides detailed application notes and protocols for utilizing this compound to investigate tubulin acetylation and its downstream cellular effects.
Mechanism of Action
This compound is a heterobifunctional molecule consisting of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[9][11] This ternary complex formation between HDAC6, this compound, and the E3 ligase leads to the polyubiquitination of HDAC6, marking it for degradation by the 26S proteasome.[7] The subsequent decrease in HDAC6 protein levels results in the hyperacetylation of its substrates, including α-tubulin.[7]
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Description | Reference |
| DC50 | 14 nM | The concentration required to degrade 50% of HDAC6 protein. | [9][11] |
| IC50 (HDAC6) | 0.295 µM | The concentration required to inhibit 50% of HDAC6 enzymatic activity. | [9][11] |
| IC50 (HDAC1) | 2.2 µM | The concentration required to inhibit 50% of HDAC1 enzymatic activity. | [9][11] |
| IC50 (HDAC2) | 2.37 µM | The concentration required to inhibit 50% of HDAC2 enzymatic activity. | [9][11] |
| IC50 (HDAC3) | 0.61 µM | The concentration required to inhibit 50% of HDAC3 enzymatic activity. | [9][11] |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on tubulin acetylation and cellular functions.
Cell Culture and Treatment
This protocol describes the general procedure for treating cultured cells with this compound.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, MM.1S)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
Procedure:
-
Seed cells at an appropriate density in cell culture plates or flasks and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test is 1 nM to 10 µM.
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the degrader.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 2, 4, 8, 16, 24 hours). The optimal time for maximal degradation is typically between 4 and 24 hours.[7]
-
After incubation, proceed with downstream analysis such as Western blotting, immunofluorescence, or cytotoxicity assays.
Caption: Experimental workflow for cell treatment.
Western Blotting for Acetylated Tubulin
This protocol is for detecting changes in the levels of acetylated α-tubulin and total HDAC6 protein.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetylated-α-tubulin (Lys40)
-
Mouse anti-α-tubulin (loading control)
-
Rabbit anti-HDAC6
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the acetylated-α-tubulin signal to total α-tubulin and the HDAC6 signal to a loading control.
Immunofluorescence Microscopy
This protocol allows for the visualization of changes in microtubule acetylation within cells.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (as in Western blotting)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound as described in Protocol 1.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorophore-conjugated secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
Cytotoxicity Assay
This protocol is to assess the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar MTT/XTT-based assays
-
Luminometer or microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well).
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control for a specified period (e.g., 72 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
HDAC6 Signaling and Tubulin Acetylation Pathway
HDAC6 is a key regulator of microtubule dynamics through its deacetylation of α-tubulin.[2] This process is counteracted by α-tubulin acetyltransferases (α-TATs). The balance between HDAC6 and α-TAT activity determines the acetylation state of microtubules, which in turn influences the binding of microtubule-associated proteins (MAPs) and motor proteins like dynein and kinesin.[5] This regulation is crucial for processes such as intracellular transport and cell migration.[5]
Caption: HDAC6 signaling in tubulin acetylation.
Troubleshooting
| Problem | Possible Cause | Solution |
| No/weak HDAC6 degradation | - Degrader concentration is too low. - Incubation time is too short. - Cell line has low E3 ligase expression. | - Perform a dose-response and time-course experiment. - Use a cell line known to be responsive to CRBN-based degraders (e.g., MM.1S). |
| No/weak increase in tubulin acetylation | - Inefficient HDAC6 degradation. - High α-tubulin deacetylase activity from other enzymes. | - Confirm HDAC6 degradation by Western blot. - Use a positive control like a pan-HDAC inhibitor (e.g., Trichostatin A). |
| High background in Western blot | - Insufficient blocking. - Antibody concentration is too high. | - Increase blocking time or use a different blocking agent. - Titrate the primary and secondary antibodies. |
| High cytotoxicity at low degrader concentrations | - Off-target effects. - The cell line is highly sensitive. | - Test a negative control compound (a degrader with an inactive E3 ligase ligand). - Reduce the treatment duration. |
Conclusion
This compound provides a valuable chemical tool for investigating the biological roles of HDAC6. By inducing the selective degradation of HDAC6, researchers can effectively study the impact of its depletion on tubulin acetylation and associated cellular functions. The protocols and information provided in this document offer a comprehensive guide for the effective use of this compound in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Microtubule-associated Histone Deacetylase 6 (HDAC6) Regulates Epidermal Growth Factor Receptor (EGFR) Endocytic Trafficking and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 10. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Determining the Degradation Kinetics of HDAC6: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed experimental protocols for studying the degradation kinetics of Histone Deacetylase 6 (HDAC6), a key enzyme in cellular processes and a target for therapeutic development. The methodologies outlined here are essential for characterizing the efficacy and mechanism of action of novel HDAC6-targeting compounds, such as Proteolysis Targeting Chimeras (PROTACs).
Introduction
HDAC6 is a unique, primarily cytoplasmic, Class IIb histone deacetylase with two catalytic domains that regulates numerous cellular processes, including protein trafficking, cell migration, and protein quality control.[1][2] Its dysregulation is implicated in various diseases, making it a compelling target for drug discovery.[3] Targeted protein degradation, particularly through the use of PROTACs, has emerged as a powerful strategy to knockdown HDAC6 levels.[4][5] Understanding the kinetics of HDAC6 degradation is crucial for the development of effective degraders. This note details two primary methods for assessing HDAC6 degradation kinetics: the Cycloheximide (CHX) Chase Assay coupled with Western Blotting and the HiBiT Live-Cell Kinetic Degradation Assay.
I. Experimental Workflow Overview
The following diagram illustrates the general workflow for determining HDAC6 degradation kinetics.
Caption: General workflow for assessing HDAC6 degradation kinetics.
II. Cycloheximide (CHX) Chase Assay and Western Blotting
The CHX chase assay is a classic method to determine the half-life of a protein.[6] Cycloheximide inhibits protein synthesis, allowing for the tracking of the degradation of pre-existing proteins over time.[7]
A. Experimental Protocol
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MM.1S) in 12-well plates at a density that ensures they are approximately 90% confluent on the day of the experiment.[5][7]
-
Treat the cells with the desired concentration of the HDAC6 degrader or a vehicle control (e.g., DMSO). For time-course experiments, multiple wells should be prepared for each time point.
2. Cycloheximide Treatment:
-
Prepare a stock solution of Cycloheximide (CHX) in DMSO (e.g., 50 mg/mL).[7]
-
At the desired time after degrader treatment (or for determining the intrinsic half-life, without prior treatment), add CHX to the culture medium to a final concentration of 50-100 µg/mL.[7][8] Gently swirl the plate to ensure even distribution.
3. Cell Lysis and Protein Quantification:
-
At each designated time point (e.g., 0, 2, 4, 6, 8, 12, 24 hours) after CHX addition, wash the cells with ice-cold PBS.[7][9]
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.[9]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[10]
4. Western Blotting:
-
Denature equal amounts of protein (e.g., 30-50 µg) from each time point by boiling in SDS-PAGE sample buffer.[9][10]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HDAC6 (e.g., at a dilution of 1:5000-1:50000) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[10]
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.[5]
B. Data Analysis
-
Quantify the band intensities of HDAC6 and the loading control for each time point using densitometry software (e.g., ImageJ).[6]
-
Normalize the HDAC6 band intensity to the loading control.
-
Plot the normalized HDAC6 protein levels against time.
-
The time point at which the HDAC6 protein level is reduced by 50% is the half-life (t1/2).
C. Data Presentation
| Cell Line | Treatment | HDAC6 Half-life (t1/2) | Reference |
| HeLa | Control (siCON) | ~4.7 hours | [8] |
| HeLa | siCHIP | ~7.9 hours | [8] |
III. HiBiT Live-Cell Kinetic Degradation Assay
The HiBiT assay is a sensitive and quantitative method for real-time monitoring of protein abundance in live cells.[12] It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous gene of interest. In the presence of the LgBiT protein, a luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.[4][13]
A. Experimental Workflow
Caption: Workflow for the HiBiT live-cell kinetic degradation assay.
B. Experimental Protocol
1. Cell Line Generation and Culture:
-
Generate a stable cell line (e.g., HeLa) with the HiBiT tag endogenously knocked into the HDAC6 gene.[4][12]
-
These cells should also stably express the LgBiT protein.[12]
-
Culture the HeLa-HDAC6-HiBiT cells in appropriate growth medium.
2. Assay Preparation:
-
Seed the HeLa-HDAC6-HiBiT cells in a white-walled, 96-well assay plate.
-
Allow the cells to adhere and grow overnight.
3. Kinetic Degradation Measurement:
-
Prepare the HDAC6 degrader compounds at the desired concentrations.
-
Add the compounds to the cells.
-
Simultaneously, add the Nano-Glo® Live Cell Substrate to the wells according to the manufacturer's protocol.
-
Place the plate in a plate reader capable of measuring luminescence and maintaining a controlled environment (37°C, 5% CO2).
-
Measure the luminescence signal at regular intervals over a period of up to 24 hours.[12]
C. Data Analysis
-
The relative light units (RLU) are directly proportional to the amount of HDAC6-HiBiT protein.
-
Plot the RLU values over time for each treatment condition.
-
From these kinetic curves, key degradation parameters such as the maximum degradation (Dmax) and the degradation rate can be determined.[12] The half-maximal degradation concentration (DC50) can be calculated from dose-response curves at a specific time point.[5]
D. Data Presentation
| Compound/PROTAC | Cell Line | DC50 | Dmax | Time Point | Reference |
| TO-1187 | MM.1S | 5.81 nM | 94% | 6 hours | [5] |
| PROTAC 3 | MM.1S | 21.8 nM | 93% | Not Specified | [5] |
| PROTAC 8 | MM.1S | 5.81 nM | 94% | Not Specified | [5] |
| PROTAC 9 | MM.1S | 5.01 nM | 94% | Not Specified | [5] |
| Degrader 3j | MM1S | ~12 nM (WB), 4.3 nM (ELISA) | 90% | 4 hours | [14] |
| Degrader 2 | MM1S | ~360 nM (WB), 18 nM (ELISA) | Not Specified | 4 hours | [14] |
IV. Quantitative Mass Spectrometry (Chemo-proteomics)
For a global and unbiased assessment of protein degradation, quantitative mass spectrometry-based proteomics can be employed. This powerful technique allows for the simultaneous quantification of thousands of proteins, providing a comprehensive view of a degrader's selectivity and its impact on the entire proteome, including all HDAC isoforms.[15]
A. Experimental Protocol
1. Sample Preparation:
-
Treat cells (e.g., KELLY, MM.1S) with the HDAC6 degrader or vehicle control for a specified period (e.g., 2 to 16 hours).[5][15]
-
Harvest and lyse the cells.
-
Perform protein digestion (typically with trypsin) to generate peptides.
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
2. LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).[5]
3. Data Analysis:
-
Process the raw mass spectrometry data using specialized software to identify and quantify peptides and proteins.
-
Determine the relative abundance of HDAC6 and other proteins across different treatment conditions.
-
This analysis can confirm the degradation of HDAC6 and assess the selectivity of the degrader by revealing any off-target effects on other proteins.[15]
V. Conclusion
The choice of method for studying HDAC6 degradation kinetics will depend on the specific research question, available resources, and desired throughput. The CHX chase assay followed by Western blotting is a well-established and accessible method for determining protein half-life. The HiBiT assay offers a more modern, real-time, and higher-throughput approach for kinetic analysis in live cells. Quantitative mass spectrometry provides a comprehensive and unbiased view of degrader-induced protein changes across the proteome. By employing these detailed protocols, researchers can robustly characterize the degradation kinetics of HDAC6, facilitating the development of novel and effective therapeutics.
References
- 1. HDAC6 | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. HDAC6 antibody (12834-1-AP) | Proteintech [ptglab.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing HDAC6 Degrader-4 in Multiple Myeloma Cell Lines
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in multiple myeloma (MM). Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and its main substrates are non-histone proteins, including α-tubulin and heat shock protein 90 (Hsp90).[1][2][3] HDAC6 is critically involved in the aggresome pathway, a cellular process that clears misfolded and polyubiquitinated proteins, acting as a compensatory mechanism when the proteasome is inhibited.[4][5] In multiple myeloma, which is characterized by high production of monoclonal proteins, managing protein homeostasis is critical for cell survival. Targeting HDAC6 disrupts these crucial pathways, leading to an accumulation of toxic protein aggregates and ultimately, apoptosis.[5][6]
HDAC6 Degrader-4: A PROTAC Approach
This compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to eliminate target proteins from the cell.[7] It consists of three components: a ligand that binds to HDAC6, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting them.[8][9] This design allows this compound to act as a bridge, bringing HDAC6 into close proximity with the CRBN E3 ligase complex. This proximity facilitates the tagging of HDAC6 with ubiquitin chains, marking it for destruction by the cell's proteasome.[10]
This degradation approach offers potential advantages over simple inhibition. By removing the entire protein, a more profound and sustained downstream effect can be achieved compared to only blocking its enzymatic activity.[11]
Mechanism of Action and Cellular Consequences
The degradation of HDAC6 in multiple myeloma cells triggers several anti-cancer mechanisms:
-
Disruption of the Aggresome Pathway: HDAC6 is essential for transporting polyubiquitinated protein aggregates to the aggresome for disposal.[4] Degradation of HDAC6 leads to the accumulation of these toxic proteins, inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), culminating in apoptosis.[4] This mechanism is particularly synergistic with proteasome inhibitors like bortezomib.[6][12]
-
Hyperacetylation of α-tubulin: As a major tubulin deacetylase, the removal of HDAC6 results in the hyperacetylation of α-tubulin, which can affect microtubule dynamics and intracellular transport.[5]
-
Inhibition of Hsp90 Function: HDAC6 deacetylates Hsp90, a chaperone protein required for the stability of numerous oncogenic client proteins (e.g., Akt, Raf, ERK).[6] The loss of HDAC6 leads to Hsp90 hyperacetylation and reduced activity, resulting in the degradation of its client proteins and the inhibition of key survival signaling pathways.[1][6]
-
Induction of Apoptosis: The culmination of proteotoxic stress and disruption of survival signaling pathways leads to the activation of apoptotic caspases and programmed cell death.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and the representative effects of potent HDAC6 degraders on multiple myeloma cell lines.
Table 1: Properties of this compound (Compound 17c)
| Parameter | Value | Reference |
| Degradation (DC₅₀) | 14 nM | [8][9] |
| Inhibition (IC₅₀) | ||
| vs. HDAC1 | 2.2 µM | [8][9] |
| vs. HDAC2 | 2.37 µM | [8][9] |
| vs. HDAC3 | 0.61 µM | [8][9] |
| vs. HDAC6 | 0.295 µM | [8][9] |
Table 2: Representative Activity of Selective HDAC6 Degraders in Multiple Myeloma Cell Lines
| Compound | Cell Line | Parameter | Value | Time | Reference |
| NP8 | MM cells | HDAC6 Degradation | Effective at 100 nM | 24 h | [3] |
| 3j (VHL-based) | MM.1S | HDAC6 Degradation | Strong effect at 10 nM | 4 h | [10] |
| TO-1187 | MM.1S | DC₅₀ | 5.81 nM | 6 h | [13] |
| TO-1187 | MM.1S | Dₘₐₓ | 94% | 6 h | [13] |
| Compound 51 | MM.1S | HDAC6 Degradation | 91% at 1 µM | 24 h | [14] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Multifunctional Histone Deacetylase 6 Degraders with Potent Antimyeloma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Induction of differential apoptotic pathways in multiple myeloma cells by class selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights into the Treatment of Multiple Myeloma with Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 10. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Preparing Stock Solutions of HDAC6 Degrader-4: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of stock solutions of HDAC6 degrader-4, a PROTAC (Proteolysis Targeting Chimera) designed to selectively induce the degradation of Histone Deacetylase 6 (HDAC6). Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results in studies investigating the therapeutic potential and biological function of this degrader.
Introduction to this compound
This compound is a bifunctional molecule that simultaneously binds to HDAC6 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to target HDAC6 for ubiquitination and subsequent degradation by the proteasome. As a member of the PROTAC family, this compound offers a powerful tool for studying the consequences of HDAC6 depletion in various cellular processes and disease models. This compound is also identified as PROTAC HDAC6 degrader 4 (Compound 17c).[1]
Quantitative Data Summary
For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Compound Name | This compound (Compound 17c) | [1] |
| Molecular Formula | C39H42FN9O7 | Vendor Data |
| Molecular Weight | 767.81 g/mol | Calculated |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General Practice |
| Recommended Stock Concentration | 10 mM | General Practice |
| Storage of Solid Compound | -20°C | Vendor Data |
| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term) | General Practice |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Equilibrate the Compound: Before opening, allow the vial containing the solid this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound, which could affect its stability and weighing accuracy.
-
Calculate the Required DMSO Volume: To prepare a 10 mM stock solution, use the following formula to calculate the volume of DMSO needed for a given mass of the compound:
Volume (µL) = (Mass of compound (mg) / Molecular Weight ( g/mol )) * 100,000
Example Calculation for 1 mg of this compound:
Volume (µL) = (1 mg / 767.81 g/mol ) * 100,000 ≈ 130.24 µL
-
Dissolution: a. Carefully weigh the desired amount of this compound powder and place it in a sterile amber microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to the tube. c. Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution. d. Visually inspect the solution to ensure that all solid particles have dissolved, and the solution is clear.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve after vortexing, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but avoid excessive heat. For other similar degraders, ultrasonication is sometimes required to achieve full dissolution in DMSO.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. The aliquot volume will depend on your experimental needs.
-
Storage:
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
Properly label all aliquots with the compound name, concentration, date of preparation, and solvent.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams have been created using Graphviz (DOT language).
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HDAC6 degrader-4 Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with HDAC6 degrader-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Histone Deacetylase 6 (HDAC6). PROTACs are large molecules, often exceeding the parameters of Lipinski's Rule of Five, which can lead to poor aqueous solubility.[1][2] This inherent low solubility can create challenges in preparing solutions for in vitro and in vivo experiments, potentially impacting the accuracy and reproducibility of results.
Q2: My this compound powder won't dissolve in aqueous buffers like PBS. What should I do?
Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. A common practice for compounds of this type is to first prepare a concentrated stock solution in an organic solvent, which can then be diluted into your aqueous experimental medium.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for creating high-concentration stock solutions of PROTACs and other hydrophobic small molecules. For a structurally related compound, HDAC6 degrader-1, a stock solution of up to 100 mg/mL in DMSO can be prepared, which may require sonication to fully dissolve.[3]
Q4: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
Precipitation upon dilution into aqueous solutions is a common issue. Here are some troubleshooting steps:
-
Lower the Final Concentration: The final concentration of your degrader in the cell culture medium may be too high. Try working with lower concentrations.
-
Increase the DMSO Concentration (with caution): While increasing the final DMSO concentration in your medium can improve solubility, it's crucial to keep it low (typically <0.5%, and ideally ≤0.1%) to avoid solvent-induced cellular toxicity.
-
Warm the Medium: Gently warming your cell culture medium to 37°C before and during the addition of the DMSO stock can help maintain solubility.
-
Use a Surfactant: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween-80, in the final formulation can help to stabilize the compound in solution.
Q5: How should I prepare this compound for in vivo animal studies?
Due to the insolubility of this compound in aqueous solutions, a specific formulation is required for in vivo administration. A common approach for similar compounds involves a multi-component vehicle to ensure a stable and homogenous suspension. A detailed protocol is provided in the "Experimental Protocols" section below.
Quantitative Data Summary
The following table summarizes the solubility of a structurally similar compound, HDAC6 degrader-1, which can be used as a reference for this compound.
| Solvent/Vehicle | Maximum Concentration | Notes |
| DMSO | 100 mg/mL (125.65 mM) | May require sonication.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.14 mM) | A suitable formulation for in vivo studies.[3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mg/mL).
-
Facilitate Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for in vitro Cell-Based Assays
-
Warm the Medium: Pre-warm the cell culture medium to 37°C.
-
Dilute the Stock Solution: Serially dilute the concentrated DMSO stock solution with the pre-warmed medium to achieve the final desired concentration. It is crucial to add the DMSO stock to the medium and mix immediately to minimize precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture is below cytotoxic levels (generally <0.5%).
-
Control: Prepare a vehicle control with the same final concentration of DMSO as the treatment groups.
Protocol 3: Preparation of an in vivo Formulation
This protocol is adapted from a formulation for a similar HDAC6 degrader and should be optimized for your specific experimental needs.[3]
-
Prepare a Concentrated Stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Add PEG300: In a sterile tube, add 400 µL of PEG300 for every 1 mL of the final formulation.
-
Add DMSO Stock: Add 100 µL of the concentrated DMSO stock to the PEG300 and mix thoroughly until the solution is clear.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix until homogenous.
-
Add Saline: Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly. The final solution should be a clear solution with a solubility of at least 2.5 mg/mL.[3]
-
Administration: Use the freshly prepared formulation for animal administration.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Simplified HDAC6 Cytoplasmic Signaling Pathway.
Figure 2: Troubleshooting Workflow for this compound Insolubility.
References
mitigating off-target effects of HDAC6 degrader-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HDAC6 degrader-4. The information is designed to help mitigate potential off-target effects and ensure successful experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, offering step-by-step protocols to identify and resolve these challenges.
Problem 1: Suboptimal or No Degradation of HDAC6
Possible Cause: A common issue in experiments involving proteolysis-targeting chimeras (PROTACs) is the failure to observe the degradation of the target protein. This can be due to several factors, including poor cell permeability, inefficient ternary complex formation, or issues with the ubiquitin-proteasome system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suboptimal HDAC6 degradation.
Detailed Methodologies:
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with this compound at the desired concentration and a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate soluble proteins from aggregates.
-
Analysis: Collect the supernatant and analyze the levels of soluble HDAC6 by Western blot. Increased thermal stability of HDAC6 in the presence of the degrader indicates target engagement.
-
Problem 2: Suspected "Hook Effect"
Possible Cause: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations. This occurs because the bifunctional nature of the PROTAC leads to the formation of non-productive binary complexes (PROTAC-HDAC6 or PROTAC-E3 ligase) instead of the productive ternary complex (HDAC6-PROTAC-E3 ligase).
Identification and Mitigation:
-
Dose-Response Curve: Perform a wide-range dose-response experiment (e.g., 0.1 nM to 10 µM) to observe the characteristic bell-shaped curve of the hook effect.
-
Optimal Concentration: Identify the concentration range that yields maximal degradation and use this for subsequent experiments.
Problem 3: Potential Off-Target Protein Degradation
Possible Cause: this compound is composed of a pan-HDAC inhibitor and a pomalidomide-based E3 ligase ligand. Both components have the potential for off-target interactions. The pan-HDAC inhibitor may bind to other HDAC isoforms, and pomalidomide (B1683931) is known to recruit neosubstrate proteins, such as zinc-finger transcription factors (e.g., IKZF1, IKZF3).[1]
Experimental Workflow for Off-Target Identification:
Caption: Workflow for identifying and validating off-target effects.
Detailed Methodologies:
-
Global Proteomics (LC-MS/MS):
-
Sample Preparation: Treat cells with this compound at the optimal degradation concentration and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Labeling (Optional but Recommended): For quantitative analysis, label peptides with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze by tandem mass spectrometry to identify and quantify proteins.
-
Data Analysis: Identify proteins that are significantly downregulated in the degrader-treated samples compared to the control.
-
-
Western Blot for Validation:
-
Cell Treatment and Lysis: Treat cells as for the proteomics experiment. Lyse cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the potential off-target proteins identified from the proteomics screen, as well as an antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify band intensities to confirm changes in protein levels.
-
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets for the components of this compound?
A1: this compound contains a pan-HDAC inhibitor and a pomalidomide-based E3 ligase ligand.
-
Pan-HDAC Inhibitors: These can bind to multiple HDAC isoforms. While the PROTAC modality can confer selectivity for degradation, binding to other HDACs may still occur and could have inhibitory effects.[2] Common off-targets for hydroxamate-based pan-HDAC inhibitors include other metallo-beta-lactamase domain-containing proteins.[3]
-
Pomalidomide: This E3 ligase recruiter is known to induce the degradation of neosubstrate proteins, most notably the zinc-finger transcription factors IKZF1 and IKZF3.[1][4]
Q2: How can I be sure that the observed degradation is proteasome-dependent?
A2: To confirm that the degradation of HDAC6 is mediated by the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132. Pre-treat the cells with MG132 for a short period (e.g., 1-2 hours) before adding this compound. If the degradation of HDAC6 is rescued (i.e., protein levels are restored) in the presence of MG132, it confirms a proteasome-dependent mechanism.
Q3: What is the expected dose-response curve for this compound, and what does it tell me?
A3: The dose-response curve for a PROTAC typically shows an increase in degradation with increasing concentration, followed by a plateau and then a decrease at higher concentrations (the "hook effect"). This bell-shaped curve is indicative of the formation of productive ternary complexes at optimal concentrations and non-productive binary complexes at excessive concentrations.
Q4: How does the linker in this compound affect its function and potential for off-targets?
A4: The linker plays a crucial role in the efficacy and selectivity of a PROTAC. Its length, composition, and attachment points determine the geometry of the ternary complex. An optimal linker facilitates a productive orientation of HDAC6 and the E3 ligase for efficient ubiquitination. The linker can also influence the physicochemical properties of the molecule, such as cell permeability. While the linker itself is not expected to have direct off-targets, its design is critical for minimizing off-target degradation by ensuring the formation of a selective and productive ternary complex.
Signaling and Degradation Pathway
The following diagram illustrates the proposed mechanism of action for this compound, leading to the targeted degradation of HDAC6 and potential off-target effects.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for HDAC6 degraders and related compounds. Data for specific off-target protein degradation by this compound is not publicly available and should be determined empirically.
Table 1: In Vitro Activity of Selected HDAC6 Degraders
| Compound | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| This compound | 14 | >90% (estimated) | Not specified | [Vendor Data] |
| TO-1187 | 5.81 | 94 | MM.1S | [PMID: 35289947] |
| NP8 | <100 | >90% | MM.1S | [PMID: 30815682] |
Table 2: Potential Off-Target Profile of this compound Components
| Component | Potential Off-Targets | Type of Effect | Recommended Validation |
| Pan-HDAC Inhibitor Moiety | Other HDAC isoforms (e.g., HDAC1, 2, 3) | Inhibition/Degradation | Western Blot, Proteomics |
| Pomalidomide-based E3 Ligase Ligand | IKZF1, IKZF3, other zinc-finger proteins | Degradation | Western Blot, Proteomics |
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Avoiding the Hook Effect with HDAC6 Degrader-4
Welcome to the technical support center for researchers utilizing HDAC6 degrader-4. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you navigate your experiments effectively, with a particular focus on understanding and mitigating the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule designed to selectively target Histone Deacetylase 6 (HDAC6) for degradation.[1][2] It consists of a ligand that binds to HDAC6, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] By simultaneously binding to both HDAC6 and CRBN, the degrader forms a ternary complex, which brings the E3 ligase in close proximity to HDAC6. This proximity facilitates the transfer of ubiquitin molecules to HDAC6, marking it for degradation by the 26S proteasome.[4]
Q2: What is the "hook effect" in the context of PROTAC experiments?
A2: The hook effect is a phenomenon observed in dose-response experiments with PROTACs, where the degradation of the target protein decreases at high concentrations of the degrader.[5][6][7][8] This results in a characteristic bell-shaped curve when plotting protein degradation against the PROTAC concentration.[6] Instead of a typical sigmoidal curve where increasing concentration leads to a greater effect up to a plateau, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[6]
Q3: What causes the hook effect with this compound?
A3: The hook effect is caused by the formation of unproductive binary complexes at high concentrations of this compound.[6][9] The degrader's efficacy relies on the formation of a productive ternary complex (HDAC6–degrader–CRBN). However, at excessive concentrations, the degrader can independently bind to either HDAC6 or the CRBN E3 ligase, forming binary complexes (HDAC6–degrader or CRBN–degrader).[6][9] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[6][9]
Q4: What are the experimental consequences of the hook effect?
Troubleshooting Guide
| Problem | Likely Cause | Troubleshooting Steps |
| No HDAC6 degradation observed at any tested concentration. | 1. The concentration range is too high and falls entirely within the hook effect region. 2. The concentration range is too low to induce degradation. 3. The cell line does not express sufficient levels of HDAC6 or the CRBN E3 ligase. 4. The incubation time is not optimal. | 1. Test a much broader range of concentrations, for example, from 1 pM to 100 µM.[6] 2. Confirm the expression of HDAC6 and CRBN in your cell line using Western blot. 3. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed concentration to determine the optimal incubation time.[6] |
| Decreased HDAC6 degradation observed at higher concentrations. | You are observing the hook effect.[6] | 1. Confirm the bell-shaped curve by repeating the experiment with a wider and more granular range of concentrations. 2. Identify the optimal concentration that achieves maximal degradation (Dmax) and use concentrations at or below this for future experiments.[6] 3. Directly measure ternary complex formation using biophysical assays like Co-Immunoprecipitation (see protocol below).[6] |
| High variability between replicate experiments. | 1. Inconsistent cell culture conditions (e.g., cell passage number, confluency). 2. Instability of the degrader in the cell culture medium. | 1. Standardize cell culture conditions, including seeding density and passage number.[7] 2. Assess the stability of this compound in your experimental media over time. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant HDAC6 degraders to provide a comparative context.
| Compound | DC50 | Dmax | IC50 (HDAC6) | E3 Ligase Recruited | Cell Line | Reference |
| This compound | 14 nM | Not Reported | 0.295 µM | CRBN | Not Specified | [2][3] |
| HDAC6 Degrader (Compound 9) | 5.01 nM | 94% | Not Reported | CRBN | MM.1S | [10] |
| HDAC6 Degrader (Compound 8) | 5.81 nM | 94% | Not Reported | CRBN | MM.1S | [10] |
| HDAC6 Degrader (NP8) | ~100 nM | Not Reported | Not Reported | CRBN | HeLa, MM.1S | [11][12] |
| VHL-based HDAC6 Degrader (3j) | ~10-100 nM | ~90% | Not Reported | VHL | MM.1S | [13] |
Experimental Protocols
Protocol 1: Western Blot Analysis of HDAC6 Degradation
This protocol outlines the steps to quantify the degradation of HDAC6 protein following treatment with this compound.
1. Cell Seeding and Treatment:
-
Seed cells (e.g., MM.1S, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[14]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. It is crucial to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[6] Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the degrader-containing medium and incubate for the desired time (e.g., 24 hours).[14]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Determine the protein concentration of each lysate using a BCA protein assay.[14]
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples.[14]
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for HDAC6 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[14]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the percentage of HDAC6 degradation relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is to confirm the formation of the HDAC6-degrader-CRBN ternary complex.
1. Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of this compound or vehicle for a specified time. To prevent the degradation of HDAC6 and capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[6]
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
2. Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[6]
-
Incubate the pre-cleared lysate with an antibody against HDAC6 (or an epitope tag if available) to form an antibody-antigen complex.
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.[6]
-
Wash the beads several times to remove non-specifically bound proteins.
3. Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against HDAC6 and CRBN.[6] An increased signal for CRBN in the degrader-treated samples compared to the vehicle control indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of action of this compound.
Caption: The hook effect: unproductive binary vs. productive ternary complexes.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
stability of HDAC6 degrader-4 in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of HDAC6 degrader-4 in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Histone Deacetylase 6 (HDAC6). It is a heterobifunctional molecule consisting of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as cereblon (CRBN). The primary mechanism of action involves the formation of a ternary complex between HDAC6, this compound, and the E3 ligase.[1][2] This proximity induces the ubiquitination of HDAC6, marking it for degradation by the proteasome.[3][4]
Q2: What is the expected outcome of treating cells with this compound?
A2: Successful treatment with this compound should lead to a dose-dependent decrease in the cellular levels of HDAC6 protein.[5] A common downstream biomarker for HDAC6 activity is the acetylation of α-tubulin.[6] Therefore, a decrease in HDAC6 levels is often accompanied by an increase in acetylated α-tubulin.[5]
Q3: What is the "hook effect" and how can it affect my experiment?
A3: The "hook effect" is a phenomenon observed with PROTACs where at high concentrations, the degradation efficiency decreases.[7] This occurs because the formation of binary complexes (this compound with either HDAC6 or the E3 ligase) becomes more favorable than the productive ternary complex required for degradation.[5] It is crucial to perform a dose-response experiment to identify the optimal concentration range for effective HDAC6 degradation.
Q4: How should I store this compound?
A4: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[8]
Troubleshooting Guide
This guide addresses common issues that may be encountered when assessing the stability and efficacy of this compound in cell culture experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of this compound in cell culture medium. | 1. Inherent instability of the compound in aqueous solutions at 37°C.[9] 2. Reaction with components in the cell culture media (e.g., amino acids, vitamins).[9] 3. Degradation by esterases present in serum.[8] 4. Unstable pH of the media.[9] | 1. Perform a stability check in a simpler buffer like PBS at 37°C. 2. Test stability in media with and without serum.[9] 3. Consider using serum-free or low-serum media during the treatment period.[8] 4. Replenish the media with freshly prepared this compound every 12-24 hours for long-term experiments.[8] 5. Ensure the pH of the media remains stable throughout the experiment.[9] |
| High variability in stability measurements between replicates. | 1. Inconsistent sample handling and processing.[9] 2. Incomplete solubilization of the compound.[9] 3. Issues with the analytical method (e.g., HPLC-MS).[9] | 1. Ensure precise and consistent timing for sample collection and processing. 2. Confirm complete dissolution of the compound in the stock solution and media. 3. Validate the analytical method for linearity, precision, and accuracy.[9] |
| No or low HDAC6 degradation observed. | 1. Suboptimal concentration (see "hook effect" in FAQs). 2. Degradation of the compound in the media. 3. Cell line may have low expression of the recruited E3 ligase (e.g., CRBN).[5] 4. Formation of an unproductive ternary complex.[2] | 1. Perform a dose-response experiment to determine the optimal concentration (DC50).[5] 2. Assess the stability of the degrader in your specific cell culture media over the time course of your experiment. 3. Verify the expression of the relevant E3 ligase in your cell line. 4. Consider using a different E3 ligase recruiter if the issue persists. |
| Precipitation of the compound in media. | 1. Poor solubility of the compound in aqueous media.[8] 2. Final concentration of the organic solvent (e.g., DMSO) is too high. | 1. Ensure the final concentration of DMSO is kept low (typically <0.5%).[8] 2. If precipitation persists, consider using a different solvent or a solubilizing agent after confirming its compatibility with your experimental setup.[8] |
| Unexpected off-target effects or cellular toxicity. | 1. Degradation products of this compound may have their own biological activities.[8] 2. The compound may have off-target binding. | 1. Perform control experiments with a structurally related but inactive compound.[8] 2. Analyze the purity of your stock solution and its stability in your experimental media over time using methods like HPLC.[8] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[9][10]
Materials:
-
This compound
-
DMSO, sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes, pipette tips, and 24-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the working solution by diluting the stock solution in the cell culture medium (with and without 10% FBS) to a final concentration of 10 µM.[9]
-
-
Experimental Setup:
-
Sample Collection:
-
Sample Analysis:
-
Analyze the samples by HPLC-MS to determine the peak area of this compound at each time point.[9]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing its peak area to the peak area at time 0.[9]
-
Data Presentation:
The quantitative data from the stability assessment can be summarized in the following table:
| Time Point (hours) | Media without Serum (% Remaining) | Media with 10% Serum (% Remaining) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Visualizations
Caption: Mechanism of HDAC6 protein degradation induced by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with HDAC6 degrader-4 Batches
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent experimental results observed between different batches of HDAC6 degrader-4. By addressing potential causes of variability and providing detailed protocols for quality control, this document aims to ensure the reproducibility and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the efficacy (DC50) of HDAC6 degradation between two batches of this compound. What are the potential causes?
Inconsistent degradation of HDAC6 can stem from several factors related to the integrity and purity of your this compound batches. The primary reasons for such discrepancies often fall into three categories:
-
Chemical Integrity of the Compound: The stability of the PROTAC molecule is paramount. Degradation of the compound during storage or handling can lead to a loss of activity.
-
Purity Profile of Different Batches: Even small differences in the impurity profile between batches can significantly impact biological activity. Some impurities might compete with the degrader for binding to the target protein or the E3 ligase, while others could be cytotoxic.
-
Experimental Variability: It is also crucial to rule out inconsistencies in your experimental setup, such as cell passage number, reagent quality, and timing of treatments.
Q2: How does this compound work?
This compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to specifically target Histone Deacetylase 6 (HDAC6) for degradation. It functions by hijacking the body's own ubiquitin-proteasome system. The molecule consists of three key components: a ligand that binds to HDAC6, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing HDAC6 and the E3 ligase into close proximity, the degrader facilitates the ubiquitination of HDAC6, marking it for degradation by the proteasome.
Q3: What are the known specifications of this compound?
This compound is a selective degrader of HDAC6 with a reported half-maximal degradation concentration (DC50) of 14 nM.[1][2] It also exhibits inhibitory activity against several HDAC isoforms.[1][2]
| Property | Value |
| Molecular Formula | C39H42FN9O7 |
| Target Protein | Histone Deacetylase 6 (HDAC6) |
| E3 Ligase Ligand | Thalidomide-type (recruits Cereblon - CRBN) |
| DC50 | 14 nM |
| Storage | Recommended at -20°C |
Q4: What initial steps should I take to investigate batch-to-batch variability?
A systematic approach is crucial. Begin by confirming the identity and purity of each batch through analytical chemistry techniques. Subsequently, perform a head-to-head comparison of the batches in a standardized biological assay to confirm the discrepancy in activity.
Troubleshooting Guide
This section provides a step-by-step guide to identifying and resolving issues arising from inconsistent batches of this compound.
Phase 1: Analytical Chemistry Verification
The first step in troubleshooting is to ensure the chemical integrity and purity of each batch of this compound.
Issue: Discrepancy in biological activity (e.g., HDAC6 degradation) between batches.
Troubleshooting Workflow:
References
HDAC6 degrader-4 not showing degradation in western blot
Technical Support Center: HDAC6 Degrader-4
Welcome to the technical support center for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers encountering issues with HDAC6 degradation in Western blot experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Q1: Why am I not observing any degradation of HDAC6 in my Western blot after treating cells with this compound?
A1: Several factors could contribute to the lack of HDAC6 degradation. Here is a step-by-step troubleshooting guide to identify the potential cause:
1. Compound Integrity and Activity:
-
Compound Stability: Assess the stability of your this compound in the cell culture medium over the time course of your experiment.
-
Compound Concentration: Ensure you are using the optimal concentration. Proteolysis-targeting chimeras (PROTACs) can exhibit a "hook effect," where degradation efficiency decreases at very high concentrations due to the formation of binary complexes instead of the productive ternary complex.[1][2] Perform a dose-response experiment with a wide range of concentrations (e.g., nanomolar to low micromolar) to identify the optimal concentration for maximal degradation.[1][2]
2. Cellular Factors:
-
Cell Permeability: PROTACs are often large molecules and may have poor cell membrane permeability.[2][3] Consider modifying experimental conditions or consulting literature for formulation strategies to improve cell uptake.
-
E3 Ligase Expression: The recruited E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) must be expressed in the cell line you are using.[1][4] Verify the expression level of the relevant E3 ligase in your cell model.
-
Cell Health and Confluency: Ensure your cells are healthy and within a consistent passage number range.[2] Cell stress or high confluency can alter protein expression and the ubiquitin-proteasome system's efficiency.
3. Experimental and Western Blotting Procedure:
-
Treatment Time: An incubation time of 8-24 hours is typically sufficient for degradation to occur.[5] However, some degraders can act as quickly as 2 hours.[6][7] Optimize your treatment duration by performing a time-course experiment.
-
Lysis Buffer and Protein Extraction: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation after cell lysis.[8][9] Incomplete lysis can also result in low protein yield. Sonication may be necessary for complete extraction, especially for nuclear or membrane-bound proteins.[9]
-
Western Blot Technique:
-
Protein Load: Load a sufficient amount of protein (typically 20-30 µg of whole-cell extract) to detect the target protein.[8]
-
Antibody Quality: Verify that your primary antibody is specific and sensitive for HDAC6.[10][11] Check the antibody datasheet for recommended dilutions and blocking conditions.[9]
-
Transfer Efficiency: Confirm that the protein transfer from the gel to the membrane was successful. You can stain the membrane with Ponceau S after transfer to visualize total protein.[12] For large proteins like HDAC6, ensure adequate transfer time and appropriate buffer composition.[10]
-
Q2: I see a faint band at the expected size for HDAC6, but the degradation is not as complete as expected. What could be the reason?
A2: Incomplete degradation can be due to several factors related to the dynamic nature of protein turnover and the mechanism of action of the degrader.
-
Suboptimal Compound Concentration or Treatment Time: As mentioned previously, the concentration and treatment duration are critical. You may need to perform further optimization to find the "sweet spot" for maximal degradation.[1]
-
The "Hook Effect": At very high concentrations, the degrader can form non-productive binary complexes (degrader-HDAC6 or degrader-E3 ligase) instead of the necessary ternary complex (E3 ligase-degrader-HDAC6), which reduces degradation efficiency.[1][2] A full dose-response curve is essential to identify this phenomenon.
-
Cell Line-Dependent Efficiency: The efficiency of degradation can vary between different cell lines.[4][13] This can be due to differences in the expression levels of the E3 ligase or other components of the ubiquitin-proteasome system.
-
Protein Synthesis Rate: If the rate of new HDAC6 synthesis is high, it may counteract the degradation induced by the degrader, resulting in an apparent incomplete degradation.
Q3: My Western blot shows multiple non-specific bands, making it difficult to interpret the results for HDAC6.
A3: Non-specific bands can arise from several sources during the Western blotting process.
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Use a highly specific monoclonal antibody if possible and check the manufacturer's validation data.
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[12] Optimize the antibody dilutions.
-
Blocking: Insufficient or inappropriate blocking can result in high background and non-specific bands.[9][11] Try different blocking agents (e.g., non-fat dry milk or BSA) or increase the blocking time.[11]
-
Washing Steps: Inadequate washing after antibody incubations can leave behind unbound antibodies, contributing to background noise. Ensure thorough washing with an appropriate buffer containing a detergent like Tween-20.[10]
-
Sample Degradation: Protein degradation during sample preparation can lead to smaller, non-specific bands. Always use fresh samples and include protease inhibitors in your lysis buffer.[8]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Degrader Concentration | 1 nM - 10 µM (perform dose-response) | [1] |
| DC50 (Example) | ~3.8 nM to 12 nM (cell line dependent) | [1][7] |
| Treatment Time | 2 - 24 hours (perform time-course) | [6][7] |
| Protein Load (Western Blot) | 20 - 30 µg of whole-cell extract | [8] |
| Primary Antibody Dilution | As per manufacturer's recommendation | [9] |
| Secondary Antibody Dilution | 1:5,000 - 1:200,000 (optimize) | [9] |
Experimental Protocols
Western Blot Protocol for Detecting HDAC6 Degradation
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
The next day, treat the cells with this compound at various concentrations (e.g., 1 nM to 10 µM) and for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[9]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
-
Protein Quantification:
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and heat at 70°C for 10 minutes.[10]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Ensure the transfer is complete, especially for a large protein like HDAC6.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the primary antibody against HDAC6 (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times for 5 minutes each with TBST.[8]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
References
- 1. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 12. assaygenie.com [assaygenie.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: HDAC6 Degrader-4 Immunoprecipitation
Welcome to the technical support center for troubleshooting experiments involving HDAC6 degrader-4. This guide provides answers to frequently asked questions (FAQs) and detailed protocols to address common issues, particularly high background, during immunoprecipitation (IP) or pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a degrader-based immunoprecipitation experiment?
High background in a degrader-based pull-down can stem from several factors. Unlike antibody-based IP, this technique uses a small molecule probe (e.g., biotinylated this compound) which can introduce unique challenges. The primary causes can be grouped into four categories:
-
Issues with the Bait (Degrader Probe): Small molecules can be hydrophobic and may bind non-specifically to abundant cellular proteins like metabolic enzymes or cytoskeletal components.
-
Issues with the Matrix (Beads): The solid support (e.g., streptavidin-coated beads) can non-specifically bind proteins from the cell lysate.[1]
-
Issues with the Sample (Cell Lysate): High protein concentration, incomplete cell lysis, or the presence of aggregated or unfolded proteins can increase non-specific binding.[2] Endogenously biotinylated proteins in the lysate can also bind to streptavidin beads, creating background.[3]
-
Issues with the Protocol: Insufficient washing, suboptimal buffer composition, or excessively long incubation times can all contribute to a higher background signal.[2][4]
Q2: My "no-degrader" control shows high background. What does this indicate and how can I fix it?
A high background signal in a control experiment using beads without the degrader probe points directly to non-specific binding of lysate proteins to the beads themselves.[5] This is a common issue and can be mitigated with the following strategies:
-
Pre-clearing the Lysate: Before adding your degrader probe, incubate the cell lysate with beads alone for 30-60 minutes at 4°C.[6][7] This step captures proteins that would non-specifically adhere to the bead matrix, which are then discarded.
-
Blocking the Beads: Before incubation with the lysate, block the beads with a protein solution like Bovine Serum Albumin (BSA) or Cytochrome C.[3][8] This saturates non-specific binding sites on the bead surface.
Q3: How can I optimize my wash steps to reduce non-specific binding?
Inadequate washing is a primary cause of high background.[4] The goal is to use buffers that are stringent enough to remove non-specifically bound proteins without disrupting the specific interaction between HDAC6 and the degrader.
-
Increase Wash Volume and Number: Perform at least 3-5 washes, ensuring the beads are fully resuspended each time.[9]
-
Increase Stringency: If background persists, systematically increase the stringency of your wash buffer. This can be achieved by increasing salt concentration or adding a non-ionic detergent.[10] It is crucial to test these conditions, as overly harsh buffers may elute your target protein.[11]
-
Transfer Beads: For the final wash, transfer the beads to a fresh microcentrifuge tube to avoid carryover of proteins stuck to the tube walls.[2][12]
Table 1: Wash Buffer Optimization Strategy
| Buffer Component | Starting Concentration | Step 1 Modification | Step 2 Modification | Rationale |
| NaCl | 150 mM | 300 mM | 500 mM | Disrupts ionic interactions.[10] |
| NP-40 or Triton X-100 | 0.1% (v/v) | 0.25% (v/v) | 0.5% (v/v) | Reduces non-specific hydrophobic interactions.[10] |
| Tween-20 | Not present | 0.05% (v/v) | 0.1% (v/v) | A mild detergent to further reduce background.[1] |
Start with the "Starting Concentration" and proceed to "Step 1" or "Step 2" only if high background remains an issue.
Q4: Could the this compound probe itself be the source of non-specific binding? How do I test for this?
Yes, the small molecule probe can be a significant source of non-specific interactions. PROTACs and degraders are often complex molecules that can bind to off-target proteins.[13] this compound, for instance, is a PROTAC that links an HDAC6 inhibitor to a ligand for the E3 ligase Cereblon (CRBN).[14][15]
To test for this, you should include a negative control compound in your experiment. An ideal control is a molecule that is structurally similar to your degrader but is biologically inactive (e.g., lacks the ability to bind either HDAC6 or the E3 ligase).[16] Comparing the pull-down results from the active degrader and the inactive control can help distinguish specific interactors from non-specific binders.[17]
Q5: What are some critical upstream steps to ensure a clean immunoprecipitation experiment?
A successful IP starts long before the incubation step. Proper sample preparation is key to minimizing background.
-
Ensure Complete Lysis: Use a lysis buffer appropriate for your cells and ensure complete solubilization of proteins.[18] Incomplete lysis can leave insoluble protein aggregates that contribute to background.
-
Clarify Lysate: After lysis, centrifuge the sample at high speed (e.g., >14,000 x g) for 15-20 minutes at 4°C to pellet cell debris and aggregates. Use only the clear supernatant for the IP.
-
Add Inhibitors: Always add fresh protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent protein degradation.[7]
-
Consider Nuclease Treatment: Cellular DNA and RNA can mediate non-specific protein interactions. Treating the lysate with a nuclease (like DNase I or Benzonase) can reduce this source of background.[19]
Troubleshooting Guide: A Logical Approach
Use the following flowchart to diagnose the source of high background in your this compound immunoprecipitation.
Experimental Protocol
Protocol: Immunoprecipitation using Biotinylated this compound
This protocol is a starting point and should be optimized for your specific cell line and experimental conditions.
Reagents:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.
-
Wash Buffer (Medium Stringency): 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 0.25% NP-40.
-
Protease/Phosphatase Inhibitor Cocktail (add fresh).
-
Biotinylated this compound.
-
Streptavidin-coated magnetic beads.
-
Blocking Buffer: 1% (w/v) BSA in PBS.
Methodology:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer (with freshly added inhibitors) per 10^7 cells.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (this is the cell lysate).
-
-
Bead Preparation and Blocking:
-
Resuspend streptavidin beads and transfer the required volume to a new tube.
-
Wash the beads twice with Lysis Buffer.
-
Resuspend beads in Blocking Buffer and incubate for 1 hour at 4°C with rotation.
-
Wash the blocked beads twice with Lysis Buffer.
-
-
Immunoprecipitation:
-
To 1 mg of cell lysate, add the biotinylated this compound to the final desired concentration (e.g., 1 µM). Include a 'no-degrader' control with DMSO.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Add the pre-blocked streptavidin beads to the lysate-degrader mixture.
-
Incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Add 1 mL of Wash Buffer, resuspend the beads completely, and rotate for 5 minutes at 4°C.
-
Repeat the wash step four more times for a total of five washes.
-
On the final wash, transfer the beads to a new tube before pelleting.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Pellet the beads, and collect the supernatant for analysis by Western Blot or mass spectrometry.
-
References
- 1. sinobiological.com [sinobiological.com]
- 2. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 3. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 9. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 10. Tips for Immunoprecipitation | Rockland [rockland.com]
- 11. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 12. sinobiological.com [sinobiological.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HDAC6 Degrader-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell toxicity issues with HDAC6 degrader-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound 17c or NP8) is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of Histone Deacetylase 6 (HDAC6). It functions by simultaneously binding to HDAC6 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of HDAC6, marking it for degradation by the proteasome.[1]
Q2: I am observing significant cytotoxicity in my experiments with this compound. What are the potential causes?
Significant cytotoxicity at effective degradation concentrations can stem from several sources:
-
On-target toxicity: The degradation of HDAC6 itself can lead to cell death in certain cell lines, particularly those dependent on HDAC6 for survival and management of protein aggregates.[2][3]
-
Off-target inhibition: this compound is known to have inhibitory activity against other histone deacetylases, namely HDAC1, HDAC2, and HDAC3.[1] Inhibition of these class I HDACs can induce cell cycle arrest and apoptosis.
-
Off-target degradation: The Cereblon E3 ligase component of the PROTAC can sometimes induce the degradation of other proteins, known as "neo-substrates," which can lead to unintended cellular consequences.
-
"Hook effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, reducing degradation efficiency and potentially leading to off-target effects from high compound concentration.[4]
-
General compound toxicity: Like any small molecule, this compound may have inherent cytotoxic properties independent of its degradation activity, especially at high concentrations.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are several strategies:
-
Use an inactive control: Synthesize or obtain an inactive epimer of the Cereblon ligand that does not bind to CRBN. If this control compound still causes toxicity, it suggests the effect is independent of CRBN-mediated degradation.
-
Rescue experiment: If possible, overexpress a degradation-resistant mutant of HDAC6 in your cells. If this rescues the cells from the degrader's cytotoxic effects, it strongly indicates on-target toxicity.
-
Compare with a selective inhibitor: Treat cells with a highly selective HDAC6 inhibitor that does not affect HDAC1, 2, or 3. If this phenocopies the cytotoxicity of the degrader, it points to an on-target effect. Conversely, if the selective inhibitor is not toxic, the cytotoxicity of the degrader is likely due to its off-target activities.
-
Test in HDAC6 knockout/knockdown cells: If the degrader is still toxic in cells lacking HDAC6, the cytotoxicity is unequivocally off-target.
Q4: What are the known consequences of inhibiting the off-target enzymes HDAC1, HDAC2, and HDAC3?
Inhibition of these class I HDACs is associated with a range of cellular effects that can contribute to cytotoxicity:
-
HDAC1 and HDAC2: Inhibition of HDAC1 and HDAC2 has been shown to induce cell growth inhibition and apoptosis in various cancer cell lines. These enzymes are involved in the regulation of key cell cycle proteins like p21.
-
HDAC3: HDAC3 inhibition can lead to DNA damage and apoptosis. It has been identified as having neurotoxic effects when overexpressed.
Data Presentation
Summary of In Vitro Activity and Cytotoxicity of this compound (NP8)
| Parameter | Value | Cell Line | Comments |
| DC₅₀ | 3.8 nM | MM.1S | Represents the concentration for 50% degradation of HDAC6.[5][6] |
| GI₅₀ | 1.21 µM | MM.1S | Represents the concentration for 50% growth inhibition.[6] |
Inhibitory Activity of this compound (Compound 17c)
| Target | IC₅₀ (µM) |
| HDAC1 | 2.2 |
| HDAC2 | 2.37 |
| HDAC3 | 0.61 |
| HDAC6 | 0.295 |
Data from MedchemExpress product page for PROTAC HDAC6 degrader 4.[1]
Experimental Protocols
Protocol 1: Western Blot Analysis for On-Target and Off-Target Effects
Objective: To confirm HDAC6 degradation and assess off-target effects on related proteins.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-HDAC6
-
Anti-acetylated α-tubulin (marker for HDAC6 inhibition)
-
Anti-HDAC1
-
Anti-HDAC3
-
Anti-cleaved Caspase-3 (apoptosis marker)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with a dose-range of this compound (e.g., 1 nM to 10 µM) and controls (vehicle, inactive epimer) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop with chemiluminescent substrate and image the blot.
-
Expected Outcomes:
-
On-target effect: Dose-dependent decrease in HDAC6 protein levels and a corresponding increase in acetylated α-tubulin.
-
Off-target effects: No change in HDAC1 and HDAC3 protein levels (unless they are also degraded as neo-substrates, which would be an important finding).
-
Apoptosis induction: Increased levels of cleaved Caspase-3 at cytotoxic concentrations.
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-10
Objective: To determine if cytotoxicity is associated with mitochondrial dysfunction.
Materials:
-
JC-10 Mitochondrial Membrane Potential Assay Kit
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound and controls for the desired time. Include a positive control for mitochondrial depolarization (e.g., FCCP).
-
Dye Loading: Prepare and add the JC-10 dye solution to each well. Incubate for 15-60 minutes at 37°C.[7][8][9][10]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Green monomers (depolarized mitochondria): Ex/Em = ~490/525 nm
-
Red aggregates (polarized mitochondria): Ex/Em = ~540/590 nm
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 3: Global Proteomics for Unbiased Off-Target Identification
Objective: To identify all proteins that are degraded upon treatment with this compound.
Materials:
-
This compound and inactive control
-
Cell lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, inactive control, and vehicle. Lyse cells and quantify protein.
-
Protein Digestion: Digest proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry.
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly reduced abundance in the degrader-treated samples compared to controls.
-
Filter results against the inactive control to identify degradation-dependent changes.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Decision tree for troubleshooting cytotoxicity.
Caption: Signaling pathways potentially leading to cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. hellobio.com [hellobio.com]
- 9. abcam.com [abcam.com]
- 10. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Improving the In Vivo Efficacy of HDAC6 degrader-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to enhance the in vivo efficacy of HDAC6 degrader-4. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to selectively target Histone Deacetylase 6 (HDAC6) for degradation.[1][2] It consists of three key components: a ligand that binds to HDAC6, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two ligands.[3][4] By bringing HDAC6 into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of HDAC6, marking it for degradation by the proteasome.[5]
Q2: What is the composition of this compound?
This compound is composed of a non-selective HDAC inhibitor (ligand for HDAC6), a thalidomide-type ligand for the Cereblon E3 ligase, and a chemical linker.[1][2]
Q3: What are the known in vitro activities of this compound?
This compound has a reported DC50 (concentration for 50% degradation) of 14 nM for HDAC6.[3][4] It also exhibits inhibitory activity against several HDAC isoforms with the following IC50 values:
Troubleshooting Guide
Issue 1: Lack of In Vivo Efficacy Despite In Vitro Potency
You may observe potent degradation of HDAC6 in cell culture experiments, but this does not translate to the expected therapeutic effect in animal models.
Possible Causes and Solutions:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid clearance, or poor tissue distribution.
-
Troubleshooting Steps:
-
Conduct a full PK study to determine parameters like half-life, Cmax, and AUC.
-
Consider alternative dosing routes (e.g., intravenous vs. oral) or formulations to improve exposure.
-
Modify the linker or ligands of the degrader to improve its drug-like properties.
-
-
-
Insufficient Target Engagement In Vivo: The concentration of the degrader at the tumor or target tissue may not be sufficient to form the ternary complex (HDAC6-degrader-E3 ligase).
-
Troubleshooting Steps:
-
Perform a pharmacodynamic (PD) study to measure HDAC6 levels in the target tissue at various time points after dosing.
-
Increase the dose or dosing frequency, guided by PK data.
-
-
-
"Hook Effect": At very high concentrations, PROTACs can exhibit reduced efficacy due to the formation of binary complexes (HDAC6-degrader or E3 ligase-degrader) instead of the productive ternary complex.[6]
-
Troubleshooting Steps:
-
Test a wide range of doses in your in vivo studies, including lower doses, to identify the optimal therapeutic window.
-
-
Issue 2: Suboptimal Pharmacokinetic (PK) or Pharmacodynamic (PD) Profile
The degrader shows some in vivo activity, but the effect is transient or requires very high doses.
Possible Causes and Solutions:
-
Metabolic Instability: The degrader may be rapidly metabolized in the liver or other tissues.
-
Troubleshooting Steps:
-
Perform in vitro metabolic stability assays (e.g., with liver microsomes).
-
Identify metabolic "hotspots" on the molecule and modify the chemical structure to block metabolism.
-
-
-
Slow or Incomplete Target Degradation: The rate of degradation may not be sufficient to outpace the synthesis of new HDAC6 protein.
-
Troubleshooting Steps:
-
Issue 3: Off-Target Effects and Toxicity
Unwanted side effects or toxicity are observed in animal models.
Possible Causes and Solutions:
-
Inhibition of Other HDACs: Although designed for HDAC6, the warhead of this compound has inhibitory activity against other HDACs at higher concentrations.[3][4]
-
Troubleshooting Steps:
-
Use the lowest effective dose to maximize selectivity.
-
Correlate the toxicological findings with the known phenotypes of inhibiting other HDACs.
-
-
-
"Off-Target" Degradation: The degrader may be causing the degradation of other proteins.
-
Troubleshooting Steps:
-
Perform unbiased proteomics studies (e.g., mass spectrometry) on tissues from treated animals to identify any unintended protein degradation.
-
-
-
Neosubstrate Degradation: CRBN-based degraders can sometimes lead to the degradation of "neosubstrates" that are not the intended target.[7][8]
Data Tables
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| DC50 (HDAC6) | 14 nM | [3][4] |
| IC50 (HDAC1) | 2.2 µM | [3][4] |
| IC50 (HDAC2) | 2.37 µM | [3][4] |
| IC50 (HDAC3) | 0.61 µM | [3][4] |
| IC50 (HDAC6) | 0.295 µM | [3][4] |
Table 2: Example In Vivo Efficacy Data for an HDAC6 Degrader (TO-1187)
| Parameter | Value | Conditions | Reference |
| Dmax (HDAC6 degradation) | 94% | MM.1S cells, 6 hours | [7][8] |
| DC50 (HDAC6 degradation) | 5.81 nM | MM.1S cells, 6 hours | [7][8] |
| In Vivo Degradation | Efficient | Mouse tissues, 6 hours post-IV injection | [7][8] |
Key Experimental Protocols
Protocol 1: In Vivo Pharmacodynamic (PD) Study to Assess HDAC6 Degradation
-
Animal Model: Select an appropriate mouse model (e.g., tumor xenograft model).
-
Dosing: Administer this compound via a relevant route (e.g., intravenous, intraperitoneal, or oral) at various doses. Include a vehicle control group.
-
Tissue Collection: At predetermined time points after dosing (e.g., 2, 6, 12, 24 hours), euthanize the animals and collect the target tissues (e.g., tumor, spleen, liver).
-
Protein Extraction: Homogenize the tissues and extract total protein.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HDAC6 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the percentage of HDAC6 degradation relative to the vehicle control.
-
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use a standard mouse or rat strain.
-
Dosing: Administer a single dose of this compound via the intended clinical route.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
Caption: Mechanism of action for this compound.
Caption: A typical in vivo experimental workflow.
Caption: Troubleshooting decision tree for in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 5. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of HDAC6 Degrader-4
Welcome to the technical support center for the synthesis of HDAC6 degrader-4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the multi-step synthesis of this PROTAC (Proteolysis Targeting Chimera).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key components?
A1: this compound (MedChemExpress Cat. No. HY-172359) is a PROTAC designed to selectively target the Histone Deacetylase 6 (HDAC6) protein for degradation. It is composed of three key moieties:
-
HDAC6 Ligand: A warhead that binds to the HDAC6 protein. In this case, it is a derivative of N-hydroxy-4-(prop-2-yn-1-yloxy)benzamide.
-
E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase. This compound utilizes a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase.
-
Linker: A chemical tether that connects the HDAC6 ligand and the E3 ligase ligand.
The final assembly of these components is typically achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".
Q2: What is the overall synthetic strategy for this compound?
A2: The synthesis of this compound is a multi-step process that can be broken down into three main stages:
-
Synthesis of the HDAC6 Ligand Precursor: Preparation of an alkyne-functionalized HDAC6 ligand, specifically N-hydroxy-4-(prop-2-yn-1-yloxy)benzamide.
-
Synthesis of the E3 Ligase Ligand-Linker Precursor: Preparation of an azide-functionalized thalidomide (B1683933) derivative, such as 3-(4-((6-azidohexyl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione.
-
Final Assembly via Click Chemistry: Coupling of the two precursors using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the final PROTAC molecule.
Q3: Why is my final click chemistry reaction failing or giving low yields?
A3: Low yields in the final CuAAC coupling step are a common issue. Several factors can contribute to this:
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by atmospheric oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that a sufficient amount of a reducing agent, such as sodium ascorbate (B8700270), is used.
-
Poor Quality of Reagents: The purity of your alkyne and azide (B81097) precursors is crucial. Impurities can interfere with the reaction. Ensure proper purification and characterization of your intermediates.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield. A common solvent system is a mixture of t-BuOH and water. The reaction is typically run at room temperature.
Troubleshooting Guides
This section provides detailed troubleshooting for specific synthetic steps.
Part 1: Synthesis of HDAC6 Ligand Precursor (Alkyne Moiety)
The synthesis of the alkyne-functionalized HDAC6 ligand, N-hydroxy-4-(prop-2-yn-1-yloxy)benzamide, involves two key steps: Williamson ether synthesis and amide bond formation.
This step involves the O-alkylation of 4-hydroxybenzoic acid with propargyl bromide.
Experimental Protocol:
-
Dissolve 4-hydroxybenzoic acid (1.0 eq.) in a suitable solvent such as acetone (B3395972) or DMF.
-
Add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq.), to the solution.
-
Add propargyl bromide (1.2-1.5 eq.) dropwise to the reaction mixture.
-
Heat the reaction at reflux (for acetone) or at 60-80 °C (for DMF) for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(prop-2-yn-1-yloxy)benzoic acid.
| Parameter | Typical Value | Reference |
| Yield | 75-90% | [1] |
| Purity | >95% after recrystallization | [1] |
| Reaction Time | 4-12 hours |
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete deprotonation of the phenol. | Ensure anhydrous conditions and use a sufficient excess of a strong enough base (K₂CO₃ is generally sufficient). |
| Side reaction of propargyl bromide. | Add propargyl bromide slowly to the reaction mixture. | |
| Incomplete reaction. | Increase reaction time or temperature. Monitor reaction progress by TLC. | |
| Presence of starting material (4-hydroxybenzoic acid) | Insufficient propargyl bromide or reaction time. | Use a slight excess of propargyl bromide and ensure the reaction has gone to completion. |
This step involves the coupling of the carboxylic acid with hydroxylamine (B1172632).
Experimental Protocol:
-
Activate the carboxylic acid: Dissolve 4-(prop-2-yn-1-yloxy)benzoic acid (1.0 eq.) in a suitable solvent like DMF or THF. Add a coupling agent such as HATU (1.1 eq.) and a base like DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add hydroxylamine hydrochloride (1.2 eq.) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Typical Value | Reference |
| Yield | 50-70% | [2] |
| Purity | >98% after chromatography | |
| Reaction Time | 2-4 hours |
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low Yield | Inefficient activation of the carboxylic acid. | Ensure the use of a fresh, high-quality coupling agent. HATU, HBTU, or EDC/HOBt are common choices. |
| Degradation of hydroxylamine. | Use hydroxylamine hydrochloride and a base to generate free hydroxylamine in situ. | |
| Formation of side products | Over-activation or side reactions of the activated ester. | Add hydroxylamine promptly after the activation step. |
Part 2: Synthesis of E3 Ligase Ligand-Linker Precursor (Azide Moiety)
The synthesis of the azide-functionalized thalidomide derivative, 3-(4-((6-azidohexyl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, typically starts from 4-fluorothalidomide.
This intermediate can be synthesized from 3-fluorophthalic acid and glutamine.
Experimental Protocol:
-
Combine 3-fluorophthalic acid (1.0 eq.) and L-glutamine (1.0 eq.) in pyridine (B92270).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry to obtain 4-fluorothalidomide.
| Parameter | Typical Value |
| Yield | 60-75% |
| Purity | >95% after recrystallization |
| Reaction Time | 4-6 hours |
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction or side reactions. | Ensure anhydrous pyridine is used and reflux temperature is maintained. |
| Product is difficult to purify | Contamination with starting materials. | Ensure proper washing of the precipitate to remove unreacted starting materials. |
This step involves a nucleophilic aromatic substitution (SNA_r_) reaction.
Experimental Protocol:
-
Dissolve 4-fluorothalidomide (1.0 eq.) and 6-azidohexan-1-amine (B1280733) (1.2 eq.) in a polar aprotic solvent like DMSO or DMF.
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).
-
Heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and purify by flash column chromatography.
| Parameter | Typical Value |
| Yield | 50-65% |
| Purity | >98% after chromatography |
| Reaction Time | 12-24 hours |
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction temperature or time. Ensure the use of a sufficient excess of the amine and base. |
| Degradation of starting materials at high temperatures. | Monitor the reaction closely and avoid unnecessarily long reaction times at high temperatures. | |
| Formation of multiple products | Side reactions of the amine or thalidomide. | Use a non-nucleophilic base to minimize side reactions. Ensure the purity of the starting materials. |
Part 3: Final Assembly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the final step to couple the two synthesized precursors.
Experimental Protocol:
-
Dissolve the alkyne precursor (N-hydroxy-4-(prop-2-yn-1-yloxy)benzamide, 1.0 eq.) and the azide precursor (3-(4-((6-azidohexyl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, 1.0-1.2 eq.) in a mixture of t-BuOH and water (e.g., 1:1 or 4:1).
-
Degas the solution with argon or nitrogen for 15-30 minutes.
-
Prepare fresh stock solutions of copper(II) sulfate (CuSO₄·5H₂O, e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
-
Add the CuSO₄ solution (typically 5-10 mol%) to the reaction mixture.
-
Add the sodium ascorbate solution (typically 10-20 mol%) to initiate the reaction.
-
Stir the reaction at room temperature for 4-16 hours under an inert atmosphere. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography or preparative HPLC.
| Parameter | Typical Value | Reference |
| Yield | 40-70% | [][4] |
| Purity | >98% after purification | |
| Reaction Time | 4-16 hours |
Troubleshooting:
| Problem | Possible Cause | Solution |
| No or very little product formation | Inactive Cu(I) catalyst. | Ensure thorough degassing of the solvent and use freshly prepared solutions of sodium ascorbate. Consider using a Cu(I) stabilizing ligand like TBTA or THPTA. |
| Impure starting materials. | Re-purify the alkyne and azide precursors. Confirm their identity and purity by NMR and LC-MS. | |
| Formation of homocoupled alkyne (Glaser coupling) | Presence of oxygen. | Maintain a strict inert atmosphere throughout the reaction. Use a sufficient excess of the reducing agent. |
| Difficult purification | Contamination with copper. | Wash the organic extract with an aqueous solution of EDTA or ammonium (B1175870) hydroxide (B78521) to remove residual copper. |
| Similar polarity of product and starting materials. | Optimize the chromatography conditions (solvent gradient, column type). Preparative HPLC might be necessary. |
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: HDAC6 Degrader-4 vs. Tubastatin A in Preclinical Research
In the landscape of epigenetic modulators, targeting histone deacetylase 6 (HDAC6) has emerged as a promising strategy for a variety of diseases, including cancer and neurodegenerative disorders.[1][2] Researchers have two primary pharmacological tools to modulate HDAC6 activity: inhibitors and degraders. This guide provides an objective comparison between a potent PROTAC, HDAC6 degrader-4, and a widely-used selective inhibitor, Tubastatin A, to assist researchers in selecting the appropriate tool for their experimental needs.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between Tubastatin A and this compound lies in their mechanism of action. Tubastatin A is a hydroxamic acid-based molecule that functions as a competitive inhibitor, binding to the active site of the HDAC6 enzyme and blocking its deacetylase activity.[3][4] This leads to an accumulation of acetylated substrates, most notably α-tubulin.[5][6]
In contrast, this compound is a Proteolysis Targeting Chimera (PROTAC).[7][8] This bifunctional molecule consists of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as cereblon (CRBN).[7][9] This proximity induces the ubiquitination of HDAC6, marking it for degradation by the proteasome.[10][11] This results in the complete removal of the HDAC6 protein from the cell, eliminating both its enzymatic and non-enzymatic scaffolding functions.[12]
References
- 1. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubastatin A | C20H21N3O2 | CID 49850262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. asset.library.wisc.edu [asset.library.wisc.edu]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison: HDAC6 Degrader-4 versus CRISPR/Cas9 Knockdown for Targeted Protein Elimination
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein modulation, the choice between emerging technologies can be pivotal. This guide provides an objective comparison of HDAC6 degrader-4, a novel chemical tool for targeted protein degradation, and the established CRISPR/Cas9 system for gene knockdown, with a focus on their application in eliminating the multifaceted protein, Histone Deacetylase 6 (HDAC6).
HDAC6, a predominantly cytoplasmic enzyme, is a compelling therapeutic target implicated in a range of diseases, from cancer to neurodegenerative disorders.[1][2] Its diverse functions, extending beyond histone deacetylation to include regulation of protein trafficking and degradation, necessitate precise tools for its study and therapeutic targeting.[1][2] This guide will delve into the mechanistic differences, quantitative performance, and practical considerations of using this compound versus CRISPR/Cas9-mediated knockdown, supported by experimental data and detailed protocols.
Executive Summary: Key Advantages of this compound
Targeted protein degradation using molecules like this compound, a type of Proteolysis Targeting Chimera (PROTAC), offers several distinct advantages over genetic knockdown methods such as CRISPR/Cas9. These advantages are centered around the speed of action, reversibility, and the ability to target the entire protein, including its non-enzymatic functions, without permanently altering the genome.
| Feature | This compound (PROTAC) | CRISPR/Cas9 Knockdown |
| Mechanism of Action | Post-translational: Hijacks the ubiquitin-proteasome system to degrade the target protein. | Genomic: Induces double-strand breaks in the DNA leading to gene knockout. |
| Speed of Action | Rapid: Protein degradation can be observed within minutes to hours.[3][4] | Slow: Requires transcription and translation of Cas9 and gRNA, followed by gene editing and subsequent protein depletion, which can take days.[5] |
| Reversibility | Reversible: Removal of the degrader compound allows for re-synthesis of the target protein. | Permanent: Genomic alteration is generally irreversible. |
| Targeting | Targets the existing protein pool directly. | Targets the gene, preventing new protein synthesis. |
| Specificity | High selectivity for the target protein can be achieved, though off-target degradation is possible.[4] | Off-target gene editing is a known concern, potentially leading to unintended and permanent genomic changes.[6][7] |
| Control | Dose-dependent and temporal control over protein levels. | Limited temporal control once the gene is knocked out. |
| Non-enzymatic Functions | Eliminates all functions of the protein (enzymatic and scaffolding). | Eliminates all functions of the protein. |
| "Hook Effect" | A potential limitation at high concentrations where efficacy may decrease.[3][4] | Not applicable. |
Quantitative Performance Comparison
The following tables summarize key quantitative metrics for HDAC6 degradation using a representative HDAC6 degrader (based on published data for potent VHL-recruiting PROTACs) and the expected outcome of CRISPR/Cas9 knockdown.
Table 1: Efficacy of HDAC6 Protein Reduction
| Parameter | HDAC6 Degrader (e.g., Compound 3j) | CRISPR/Cas9 Knockdown |
| Maximal Degradation (Dmax) | ~90% in human MM1S cells, ~57% in mouse 4935 cells.[3] | Can achieve >90% protein loss (homozygous knockout).[2] |
| Degradation Concentration 50 (DC50) | 7.1 nM in human MM1S cells, 4.3 nM in mouse 4935 cells.[3] | Not applicable (concentration of Cas9/gRNA delivery vehicle is the relevant metric). |
| Time to Maximal Effect | Approximately 4 hours.[3] | Several days to achieve complete protein depletion.[5] |
Table 2: Specificity and Off-Target Effects
| Parameter | HDAC6 Degrader (e.g., Compound 3j) | CRISPR/Cas9 Knockdown |
| Selectivity | High selectivity for HDAC6 over other HDAC isoforms demonstrated. No obvious degradation of other HDACs at effective concentrations.[3] | Highly specific to the target DNA sequence, but off-target mutations can occur at sites with sequence homology.[6][7] |
| Known Off-Targets | For some CRBN-based degraders, degradation of neosubstrates like IKZF1/3 can occur. VHL-based degraders may have a cleaner off-target profile.[3] | Off-target sites can be predicted bioinformatically and verified experimentally (e.g., using GUIDE-seq or CIRCLE-seq).[6] |
Experimental Methodologies
Protocol 1: HDAC6 Degradation using a PROTAC Degrader
This protocol is based on methodologies described for potent HDAC6 degraders.[3]
1. Cell Culture and Treatment:
-
Culture cells (e.g., MM1S multiple myeloma cells) in appropriate media and conditions.
-
Seed cells at a desired density in multi-well plates.
-
Prepare a stock solution of the HDAC6 degrader in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of concentrations of the degrader (e.g., 1 nM to 10 µM) for a specified time course (e.g., 30 minutes to 24 hours). Include a vehicle control (DMSO).
2. Western Blot Analysis for HDAC6 Levels:
-
After treatment, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against HDAC6 overnight at 4°C. Use an antibody against a loading control (e.g., GAPDH or β-actin) for normalization.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
3. In-Cell ELISA for High-Throughput Analysis:
-
Seed cells in 96-well plates and treat with the degrader as described above.
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against HDAC6.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength.
Protocol 2: CRISPR/Cas9-Mediated Knockdown of HDAC6
This protocol is a general guideline for generating an HDAC6 knockout cell line.
1. gRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting a critical exon of the HDAC6 gene using online tools. Select sgRNAs with high on-target scores and low off-target predictions.
-
Synthesize and clone the sgRNA sequences into a suitable Cas9 expression vector.
2. Transfection of Cells:
-
Transfect the Cas9-sgRNA plasmid into the target cells using a suitable method (e.g., lipofection, electroporation).
-
Alternatively, deliver Cas9 and sgRNA as ribonucleoprotein (RNP) complexes for transient expression and potentially reduced off-target effects.
3. Selection and Clonal Isolation:
-
If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), select for transfected cells.
-
Perform single-cell sorting into 96-well plates to isolate clonal populations.
4. Verification of Knockout:
-
Expand the single-cell clones.
-
Genomic DNA analysis: Extract genomic DNA and perform PCR amplification of the target region followed by Sanger sequencing or T7 endonuclease I (T7E1) assay to detect insertions/deletions (indels).
-
Western Blot analysis: Perform Western blotting as described in Protocol 1 to confirm the absence of HDAC6 protein expression in the knockout clones.
5. Off-Target Analysis (Optional but Recommended):
-
Predict potential off-target sites for the chosen sgRNA bioinformatically.
-
Amplify and sequence these predicted off-target loci from the genomic DNA of the knockout clones to check for unintended mutations.
-
For a comprehensive analysis, consider genome-wide, unbiased methods like GUIDE-seq or CIRCLE-seq.[6]
Visualizing the Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the relevant signaling pathway and experimental workflows.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Generation of a homozygous HDAC6 knockout human embryonic stem cell line by CRISPR/Cas9 editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drpress.org [drpress.org]
A Head-to-Head Battle: Cereblon vs. VHL-Based HDAC6 Degraders for Targeted Protein Knockdown
For researchers in drug discovery and chemical biology, the targeted degradation of proteins has emerged as a powerful strategy to probe biological function and develop novel therapeutics. Among the targets of significant interest is Histone Deacetylase 6 (HDAC6), a key enzyme implicated in cancer, neurodegenerative diseases, and immune disorders. Proteolysis-targeting chimeras (PROTACs) that recruit either the Cereblon (CRBN) or the von Hippel-Lindau (VHL) E3 ubiquitin ligase have been developed to induce the degradation of HDAC6. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.
Mechanism of Action: A Tale of Two Ligases
Both CRBN and VHL-based HDAC6 degraders operate on the same fundamental principle: they are heterobifunctional molecules that simultaneously bind to HDAC6 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of HDAC6.[1][2] The key difference lies in the E3 ligase they recruit.
Cereblon (CRBN)-based degraders utilize ligands such as thalidomide (B1683933) or its analogs (pomalidomide, lenalidomide) to engage the CRBN E3 ligase complex.[1][3] These degraders have been shown to be potent inducers of HDAC6 degradation.[4] However, a critical consideration is that CRBN-based degraders can also induce the degradation of so-called "neosubstrates," such as the transcription factors IKZF1 and IKZF3, which may lead to off-target effects or, in some contexts, desirable synergistic activities.[3][5]
Von Hippel-Lindau (VHL)-based degraders , on the other hand, employ ligands that bind to the VHL E3 ligase complex.[3][6] A key advantage of this approach is that VHL is not known to have the same neosubstrate activity as CRBN, potentially offering a more specific degradation of HDAC6.[5][7] This specificity makes VHL-based degraders particularly valuable as chemical probes to study the specific functions of HDAC6.[3][5]
Performance Data: A Quantitative Comparison
The efficacy of HDAC6 degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize key performance data for representative CRBN and VHL-based HDAC6 degraders from published studies.
| Degrader Type | Compound | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| CRBN-based | 2 | MM1S | 2.2 | ~86 | [3] |
| NP8 | MM.1S | 3.8 | >90 | [8] | |
| 12d | MM.1S | 1.6 | >90 | [4] | |
| A6 | Leukemia | 3.5 | >90 | [9] | |
| TO-1187 | MM.1S | 5.81 | 94 | [10] | |
| VHL-based | 3j | MM1S | 7.1 | 90 | [3][5] |
| 3j | 4935 (mouse) | 4.3 | 57 | [3][5] | |
| 3k | MM1S | ~10 | ~90 | [3] |
Table 1: In Vitro Degradation Efficacy of CRBN vs. VHL-based HDAC6 Degraders. This table presents the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values for various HDAC6 degraders in different cell lines.
| Degrader Type | Compound | Cell Line | DC50 (nM) | Citation |
| CRBN-based | 2 | 4935 (mouse) | 360 | [3] |
| VHL-based | 3j | 4935 (mouse) | 12 | [3] |
Table 2: Cross-Species Efficacy Comparison. This table highlights the difference in efficacy between a CRBN-based and a VHL-based degrader in a mouse cell line, suggesting potential species-dependent effects for CRBN-based degraders.[3]
Structural Considerations: The Importance of the Linker
A crucial element in the design of potent PROTACs is the linker that connects the HDAC6 inhibitor to the E3 ligase ligand. Studies have shown that the optimal linker length can differ significantly between CRBN and VHL-based degraders. VHL-based HDAC6 degraders generally require a much longer linker to achieve efficient degradation compared to their CRBN-recruiting counterparts.[3] This difference is a critical consideration in the design and synthesis of novel degraders.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Figure 1: Signaling Pathways for HDAC6 Degradation. This diagram illustrates the mechanism of action for both CRBN and VHL-based HDAC6 degraders, from ternary complex formation to proteasomal degradation.
Figure 2: Experimental Workflow for Quantifying HDAC6 Degradation. This diagram outlines the key steps involved in assessing the efficacy of HDAC6 degraders using Western Blot and in-cell ELISA techniques.
Experimental Protocols
Western Blot Analysis for HDAC6 Degradation
This protocol is a standard method to quantify the reduction in HDAC6 protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S multiple myeloma cells) in appropriate culture dishes and allow them to adhere overnight. Treat the cells with a range of concentrations of the HDAC6 degrader or vehicle control (DMSO) for a specified duration (e.g., 3, 6, or 24 hours).[1][8]
-
Cell Lysis: After treatment, collect the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA protein assay kit to ensure equal loading for electrophoresis.[11]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[11]
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[11] Incubate the membrane with a primary antibody specific for HDAC6 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or α-tubulin) to normalize for protein loading.[11][12] Following washes, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11] Quantify the band intensities using densitometry software. Normalize the HDAC6 band intensity to the loading control. Calculate the percentage of HDAC6 degradation relative to the vehicle-treated control for each degrader concentration to determine the DC50 and Dmax values.[8]
In-Cell ELISA for High-Throughput Screening
In-cell ELISA is a higher-throughput method to assess protein degradation in a plate-based format.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with serial dilutions of the HDAC6 degraders.[3]
-
Fixation and Permeabilization: After the treatment period, fix the cells with a fixative solution (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).[3]
-
Immunostaining: Block non-specific binding sites with a blocking buffer. Incubate the cells with a primary antibody against HDAC6. After washing, add an HRP-conjugated secondary antibody.[3]
-
Detection: Add a colorimetric or chemiluminescent HRP substrate and measure the signal using a plate reader.[3]
-
Data Analysis: Normalize the signal to the number of cells (e.g., by using a DNA stain like Hoechst). Calculate the percentage of HDAC6 remaining compared to the vehicle control and determine the DC50 and Dmax values.[3]
Conclusion: Choosing the Right Tool for the Job
Both Cereblon and VHL-based degraders have demonstrated the ability to potently and effectively induce the degradation of HDAC6. The choice between the two will largely depend on the specific research question and desired outcome.
-
For applications requiring high specificity and a clean pharmacological profile, VHL-based degraders are likely the preferred choice. Their lack of known neosubstrate activity makes them superior tools for dissecting the precise cellular functions of HDAC6.[5][7]
-
CRBN-based degraders, while potentially having a broader activity profile due to neosubstrate degradation, can be highly potent and may offer therapeutic advantages in certain contexts, such as oncology, where the degradation of neosubstrates like IKZF1/3 can contribute to anti-cancer efficacy. [3][4]
The continued development and characterization of both CRBN and VHL-based HDAC6 degraders will undoubtedly provide the research community with a versatile and powerful toolkit to further explore the biology of HDAC6 and its role in human disease.
References
- 1. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Histone Deacetylase Inhibitors Induce VHL and Ubiquitin-Independent Proteasomal Degradation of Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders (HDAC6 PROTACs) with Antileukemic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
A Comparative Guide to the Selectivity of HDAC6 Degrader-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HDAC6 degrader-4's selectivity and performance against other alternative HDAC6-targeting compounds. The information is supported by experimental data to aid researchers in making informed decisions for their drug discovery and development projects.
Performance Comparison
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of histone deacetylase 6 (HDAC6). Its selectivity is a critical attribute, minimizing off-target effects and associated toxicities. This section compares the degradation and inhibitory activities of this compound with other known HDAC6 degraders and inhibitors.
Degradation Potency and Selectivity
The efficacy of a degrader is determined by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes the degradation performance of this compound and other notable HDAC6 degraders.
| Compound | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Recruited | Key Findings |
| This compound (Compound 17c) | 14 | Not specified | Not specified | Cereblon (CRBN) | Potent degradation of HDAC6. |
| TO-1187 | 5.81 | 94 | MM.1S | Cereblon (CRBN) | Achieved monoselective HDAC6 degradation with no degradation of other HDACs or known IMiD off-targets in proteome-wide evaluation.[1] |
| NP8 | ~100 | >90 | HeLa, MM.1S | Cereblon (CRBN) | Effectively induced degradation of HDAC6 in different cell lines with high selectivity against other HDACs.[2] |
| Degrader 3j | 7.1 | ~90 | MM1S | Von Hippel-Lindau (VHL) | Potent VHL-based degrader that did not induce degradation of Ikaros family proteins (IKZF1/3), common neosubstrates of CRBN-based degraders.[3] |
Inhibitory Activity and Isoform Selectivity
In addition to degradation, the inherent inhibitory activity of the degrader's warhead can contribute to its biological effects. The IC50 values against various HDAC isoforms indicate the selectivity of the binding component of the degrader.
| Compound | HDAC6 IC50 (µM) | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |
| This compound (Compound 17c) | 0.295 | 2.2 | 2.37 | 0.61 |
| Ricolinostat (ACY-1215) | 0.005 | 0.811 | Not specified | Not specified |
| Tubastatin A | 0.004 | 1.2 | Not specified | Not specified |
Note: Lower IC50 values indicate higher inhibitory potency.
The data indicates that while this compound is a potent degrader, its warhead also exhibits inhibitory activity against other HDAC isoforms, particularly HDAC3. In contrast, inhibitors like Ricolinostat and Tubastatin A show higher selectivity for HDAC6 inhibition over HDAC1.
Experimental Validation of Selectivity
The selectivity of HDAC6 degraders is experimentally validated by assessing their impact on the acetylation of specific protein substrates. Increased acetylation of α-tubulin is a marker for HDAC6 inhibition/degradation, while increased acetylation of histone H3 indicates inhibition of class I HDACs (HDAC1, 2, and 3).
dot
References
A Comparative Guide to the Pharmacokinetic Properties of HDAC6 Degraders
For Researchers, Scientists, and Drug Development Professionals
The development of selective Histone Deacetylase 6 (HDAC6) degraders, primarily utilizing Proteolysis Targeting Chimera (PROTAC) technology, represents a promising therapeutic strategy. Unlike traditional inhibitors that only block the enzyme's active site, degraders eliminate the entire HDAC6 protein, offering potential for improved efficacy and duration of action. However, the unique bifunctional nature of these molecules often presents challenges in achieving favorable pharmacokinetic (PK) profiles. This guide provides an objective comparison of the available pharmacokinetic data for HDAC6 degraders, details the experimental methodologies used in their evaluation, and visualizes key cellular and experimental pathways.
Quantitative Pharmacokinetic Data
Obtaining comprehensive and directly comparable in vivo pharmacokinetic data for different HDAC6 degraders is challenging due to the early stage of development for many compounds and variations in experimental designs. However, available data for select compounds provide valuable insights into their in vivo behavior.
One publicly disclosed dataset is for a novel, unnamed HDAC6 degrader, herein referred to as Compound [I], which has been evaluated in Sprague-Dawley (SD) rats.[1] Additionally, while specific PK parameters are not fully available in the public domain, the in vivo activity of the potent and selective HDAC6 degrader TO-1187 has been described.
| Parameter | Compound [I] (in SD Rats) | TO-1187 (in Mice) |
| Dosing Route | Intravenous (IV) and Oral (PO) | Intravenous (IV) |
| Dose | 1 mg/kg (IV), 10 mg/kg (PO) | 5 mg/kg (IV) |
| Half-life (t½) | 22.8 min (IV), 12.6 min (PO)[1] | Data not publicly available. |
| AUCt | 366 ng·h/mL (IV), 165.1 ng·h/mL (PO)[1] | Data not publicly available. |
| Clearance (CL) | 45.2 mL/kg/min (IV)[1] | Data not publicly available. |
| Oral Bioavailability (F%) | 4.6%[1] | Not applicable for IV administration. |
| In Vivo Efficacy | Not detailed in PK study. | Significantly reduces HDAC6 protein levels in the liver of C57BL/6J mice 6 hours post-dose.[2][3] |
Note: The data for Compound [I] highlights a common challenge with PROTACs: low oral bioavailability and rapid clearance, necessitating further optimization for oral administration.[1] In contrast, TO-1187 demonstrates effective in vivo target engagement and degradation after intravenous administration, though a full PK profile is needed for a complete comparison.[2][3]
Signaling Pathways and Experimental Workflows
HDAC6 Degradation Signaling Pathway
HDAC6 degraders function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule forms a ternary complex with HDAC6 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HDAC6 by the proteasome. The choice of E3 ligase, commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL), can influence the degrader's properties.
Caption: Mechanism of HDAC6 degradation by PROTACs.
Experimental Workflow for Assessing HDAC6 Degradation
The evaluation of HDAC6 degrader efficacy typically involves treating cultured cells with the compound and subsequently measuring the levels of HDAC6 protein. Western blotting is a standard technique for this purpose, allowing for the visualization and quantification of the target protein.
Caption: A typical Western blot workflow for assessing HDAC6 degradation.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for conducting a pharmacokinetic study of an HDAC6 degrader in a rodent model, such as rats or mice.
1. Animal Model:
-
Species: Sprague-Dawley rats or C57BL/6 mice.
-
Health Status: Healthy, specific-pathogen-free.
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
2. Dosing and Sample Collection:
-
Formulation: The HDAC6 degrader is formulated in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
-
Administration:
-
Intravenous (IV): Administered as a single bolus dose via the tail vein.
-
Oral (PO): Administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 100-200 µL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
3. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are prepared for analysis, typically by protein precipitation with a solvent like acetonitrile. An internal standard is added to correct for variations in sample processing and instrument response.
-
Chromatography: The prepared samples are injected into a liquid chromatography system (e.g., UPLC) equipped with a suitable column (e.g., C18) to separate the degrader from other plasma components.
-
Mass Spectrometry: The concentration of the HDAC6 degrader in the samples is quantified using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: The pharmacokinetic parameters (Cmax, Tmax, t½, AUC, CL, F%) are calculated from the plasma concentration-time data using appropriate software.
Western Blotting for HDAC6 Degradation
This protocol outlines the key steps for assessing the in vitro degradation of HDAC6 in a cell line.
1. Cell Culture and Treatment:
-
Cell Line: A relevant human cell line, such as the multiple myeloma cell line MM.1S.
-
Culture Conditions: Cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with the HDAC6 degrader at various concentrations and for different durations to assess dose-response and time-course effects. A vehicle control (e.g., DMSO) is included.
2. Cell Lysis and Protein Quantification:
-
Lysis: After treatment, cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the subsequent steps.
3. SDS-PAGE and Western Blotting:
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for HDAC6, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that enables detection. A loading control antibody (e.g., against GAPDH or β-actin) is used to confirm equal protein loading.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the signal is captured using an imaging system.
4. Data Analysis:
-
Densitometry: The intensity of the HDAC6 protein bands is quantified using image analysis software. The HDAC6 levels are normalized to the loading control.
-
Calculation: The percentage of HDAC6 degradation is calculated relative to the vehicle-treated control. The DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation) can be determined from the dose-response data.
References
Unveiling the Potency of HDAC6 Degrader-4: A Comparative Analysis in Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of HDAC6 degrader-4 against other prominent HDAC6-targeting compounds across various cell lines. The data presented is supported by detailed experimental protocols and visualizations to facilitate a clear understanding of its mechanism and potential applications.
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in oncology and neurodegenerative diseases due to its primary cytoplasmic localization and its role in regulating key cellular processes such as protein trafficking and degradation.[1][2] Proteolysis-targeting chimeras (PROTACs) that induce the degradation of HDAC6 represent a promising therapeutic strategy. This guide focuses on this compound, a potent PROTAC that has demonstrated significant efficacy in preclinical studies.
Comparative Efficacy of HDAC6 Degraders
The following table summarizes the degradation potency (DC50) and inhibitory concentration (IC50) of this compound and other notable HDAC6 degraders in various cancer cell lines.
| Compound | Target E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (HDAC6) (nM) | Other HDACs Inhibited (IC50 in µM) |
| This compound (Compound 17c) | Cereblon (CRBN) | Not specified | 14 | Not specified | 295 | HDAC1 (2.2), HDAC2 (2.37), HDAC3 (0.61) |
| NP8 | Cereblon (CRBN) | HeLa, Mino, Jeko-1, HUVEC, MM.1S, MDA-MB-231 | ~100 (significant degradation) | Not specified | Not specified | Selective for HDAC6 over other HDACs |
| Compound 3j | Von Hippel-Lindau (VHL) | MM1S | 7.1 | 90 | Not specified | Selective for HDAC6 |
| 4935 (mouse) | 4.3 | 57 | ||||
| TO-1187 | Cereblon (CRBN) | MM.1S | 5.81 | 94 | Not specified | Monoselective for HDAC6 |
Cell Line-Specific Efficacy
The choice of cell line can significantly impact the observed efficacy of a degrader due to variations in the expression levels of the target protein and E3 ligase components. The table below outlines the cell lines in which the efficacy of different HDAC6 degraders has been assessed.
| Degrader | Cell Lines Tested |
| This compound | Not explicitly specified in the provided results. |
| NP8 | HeLa, Mino, Jeko-1, HUVEC, MM.1S, MDA-MB-231[3] |
| Compound 3j | HEK293T, U87MG, A549, MCF-7, MM1S, 4935 (mouse)[4] |
| TO-1187 | MM.1S[5] |
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the HDAC6 degradation pathway, a typical experimental workflow for evaluating degrader efficacy, and a logical comparison of key degrader attributes.
Caption: Mechanism of HDAC6 degradation by a PROTAC such as this compound.
Caption: A generalized workflow for assessing the efficacy of HDAC6 degraders in vitro.
Caption: A logical comparison of key features of different HDAC6 degraders.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to evaluate HDAC6 degrader efficacy.
Western Blot for HDAC6 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MM.1S) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the HDAC6 degrader or vehicle control for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC6, acetylated-α-tubulin (a marker of HDAC6 inhibition), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the HDAC6 signal to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
In-Cell ELISA for HDAC6 Levels
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the HDAC6 degrader as described for the Western blot protocol.
-
Cell Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde and then permeabilize them with a solution containing Triton X-100.
-
Immunostaining:
-
Block the cells with a blocking buffer.
-
Incubate with a primary antibody specific for HDAC6.
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
-
Signal Detection: Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the number of cells (which can be determined by a parallel staining with a nuclear stain like DAPI) to quantify the relative HDAC6 protein levels.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the HDAC6 degrader.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the MTT reagent or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Measurement:
-
For MTT, solubilize the formazan (B1609692) crystals and measure the absorbance.
-
For CellTiter-Glo, measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.
References
- 1. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Validating On-Target Engagement of HDAC6 Degrader-4: A Comparative Guide
This guide provides an objective comparison of experimental methodologies for validating the on-target engagement of HDAC6 degrader-4, a Proteolysis Targeting Chimera (PROTAC). The content is tailored for researchers, scientists, and drug development professionals, offering detailed protocols and comparative data to assess product performance against alternative validation strategies.
Mechanism of Action of HDAC6 Degraders
This compound is a heterobifunctional molecule that consists of a ligand that binds to Histone Deacetylase 6 (HDAC6), a linker, and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][2] This design facilitates the formation of a ternary complex between HDAC6 and the E3 ligase, leading to the polyubiquitination of HDAC6 and its subsequent degradation by the proteasome.[3][4] This targeted protein degradation offers a powerful alternative to simple inhibition, as it removes the entire protein scaffold and its associated functions.[3][4]
Caption: PROTAC-mediated degradation of HDAC6 protein.
Quantitative Comparison of Validation Methods
Validating on-target engagement requires multiple orthogonal approaches. The primary method involves directly measuring the degradation of HDAC6 protein. This is complemented by assessing the functional consequence of its removal, such as the hyperacetylation of its substrate, α-tubulin.
Table 1: Comparison of On-Target Engagement & Degradation Metrics
| Compound | Target | Assay Type | Metric | Value | Cell Line |
| This compound | HDAC6 | Degradation | DC₅₀ | 14 nM [2][5] | - |
| Competitor Degrader (TO-1187) | HDAC6 | Degradation | DC₅₀ | 5.81 nM | MM.1S |
| Competitor Degrader (TO-1187) | HDAC6 | Degradation | Dₘₐₓ | 94% (at 6h) | MM.1S |
| HDAC6 Inhibitor (Tubastatin A) | HDAC6 | Inhibition | IC₅₀ | 0.091 µM[6] | - |
| HDAC6 Inhibitor (Tubastatin A) | HDAC6 | Degradation | Dₘₐₓ | Not Applicable | - |
| Negative Control (Inactive Epimer) | HDAC6 | Degradation | DC₅₀ | > 10 µM | MM.1S |
-
DC₅₀ (Degradation Concentration 50): The concentration of the degrader required to reduce the level of the target protein by 50%.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.
-
IC₅₀ (Inhibitory Concentration 50): The concentration of an inhibitor required to reduce the enzymatic activity of the target by 50%.
Key Experimental Protocols
Protocol: Western Blot for HDAC6 Degradation and Substrate Acetylation
This is the most direct method to quantify the reduction in HDAC6 protein levels and assess the downstream functional impact on its primary substrate, α-tubulin.
Materials:
-
Cell lines (e.g., MM.1S multiple myeloma cells)[7]
-
This compound and control compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-HDAC6, anti-acetylated-α-tubulin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with a dose-response curve of this compound (e.g., 1 nM to 10 µM) for a specified time course (e.g., 6, 12, 24 hours).[7]
-
Lysis: Harvest cells, wash with PBS, and lyse on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add loading buffer, boil, and separate proteins on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Analysis: Quantify band density using software like ImageJ. Normalize the HDAC6 band intensity to the loading control (GAPDH). Normalize the acetylated-α-tubulin band intensity to total tubulin or GAPDH.
Caption: Western Blot experimental workflow.
Protocol: Proteome-Wide Selectivity Analysis via Mass Spectrometry
This unbiased approach determines the selectivity of the degrader across the entire proteome, confirming that degradation is specific to HDAC6 and identifying any potential off-targets.
Materials:
-
This compound and vehicle control (DMSO)
-
Lysis buffer compatible with mass spectrometry
-
Trypsin for protein digestion
-
Sample clean-up and fractionation equipment
-
High-resolution LC-MS/MS instrument (e.g., Orbitrap)
Procedure:
-
Treatment: Treat cells (e.g., MM.1S) with this compound (e.g., 100 nM) and a vehicle control for a defined period (e.g., 6 hours).[7]
-
Lysis and Digestion: Harvest and lyse cells. Reduce, alkylate, and digest proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Use proteomics software (e.g., MaxQuant) to identify and quantify proteins from the MS data.
-
Comparison: Compare the abundance of each identified protein between the degrader-treated and vehicle-treated samples. Plot the log2 fold change versus the p-value (Volcano Plot) to identify proteins with statistically significant changes in abundance. Selective degradation is confirmed if HDAC6 is the only significantly depleted protein.
Caption: Proteomics workflow for selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling HDAC6 Degrader-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of HDAC6 degrader-4. Adherence to these protocols is essential to ensure a safe laboratory environment and to minimize exposure to this potent research compound. As a Proteolysis Targeting Chimera (PROTAC), this compound is designed to be biologically active at low concentrations, necessitating stringent handling procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound, particularly when handling the compound in its powdered form due to the increased risk of aerosolization and inhalation. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with nitrile gloves.- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is crucial to prevent exposure. |
| Solution Preparation | - Work within a certified chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. Engineering controls are the primary means of protection. |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves. | Focus on preventing skin and eye contact during the administration of the compound in solution. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to safely manage this compound from receipt to disposal.
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into your chemical inventory.
-
Store this compound in a designated, clearly labeled, and secure location. Based on supplier information, the solid compound should be stored at -20°C.
-
-
Preparation and Handling :
-
Engineering Controls : All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood, a glove box, or a similar containment device. The facility should have single-pass air handling to prevent cross-contamination.
-
Preventing Contamination : Use dedicated spatulas, weigh boats, and other equipment. If not disposable, thoroughly decontaminate reusable equipment after use.
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area and prevent others from entering.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then clean with a suitable decontaminating solution.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect in a sealed container.
-
Place all cleanup materials in a sealed bag for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Solid Waste : Collect all unused this compound powder and any materials that have come into contact with the solid compound (e.g., weigh boats, pipette tips, contaminated gloves) in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste : Collect all solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with other waste streams.
-
Contaminated PPE : All disposable PPE, including lab coats, gloves, and sleeves, should be considered contaminated and disposed of as hazardous chemical waste.
-
Final Disposal : All waste containing this compound must be disposed of through your institution's approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in the general trash.
Experimental Workflow and Safety Diagram
The following diagram outlines the key stages of the experimental workflow for handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
